CID 16219736
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis. It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process. Binding to penicillin-binding proteins inhibits the transpeptidase and carboxypeptidase activities conferred by these proteins and prevents the formation of the crosslinks. SODIUM NAFCILLIN & METHICILLIN ARE GOOD EXAMPLES OF A STRUCTURAL DESIGN THAT INHIBITS BETA-LACTAM HYDROLYSIS BY STERIC CROWDING. /SODIUM NAFCILLIN/ The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/ Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ |
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CAS No. |
985-16-0 |
Molecular Formula |
C21H22N2NaO5S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/t15-,16+,19-;/m1./s1 |
InChI Key |
FZWUJBMAAITKNH-FRFVDRIFSA-N |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Other CAS No. |
985-16-0 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
985-16-0 (mono-hydrochloride salt, anhydrous) |
solubility |
Soluble NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/ 1.72e-02 g/L |
Synonyms |
(2S,5R,6R)-6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Naftopen; Naphthicillin; 6-(2-Ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-car |
Origin of Product |
United States |
Molecular Mechanisms of Action and Target Interactions of Nafcillin Sodium
Elucidation of Bacterial Cell Wall Biosynthesis Pathways as Targets
The primary target of Nafcillin (B1677895) sodium is the bacterial cell wall, a rigid structure crucial for bacterial survival and proliferation. arkat-usa.orgwikipedia.org This wall is primarily composed of peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units cross-linked by short peptide chains. patsnap.complos.org The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its strength and rigidity. plos.orgpsu.edu This essential pathway is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.complos.org By specifically targeting and inhibiting these enzymes, Nafcillin sodium effectively halts cell wall biosynthesis, leading to a compromised cell structure that cannot withstand internal osmotic pressure, ultimately resulting in cell lysis and death. wikipedia.orgpatsnap.com
Structural and Biophysical Characterization of Penicillin-Binding Proteins (PBPs)
Penicillin-Binding Proteins are a diverse group of enzymes located on the bacterial cell membrane. arkat-usa.org They are characterized by their affinity for and covalent binding of β-lactam antibiotics like nafcillin. researchgate.net Understanding the three-dimensional structure and dynamic behavior of these proteins is fundamental to comprehending the mechanism of action of Nafcillin sodium.
X-ray Crystallography and NMR Studies of PBP Active Sites
X-ray crystallography has been instrumental in visualizing the atomic-level interactions between β-lactam antibiotics and their PBP targets. Studies have provided high-resolution structures of PBPs in complex with various antibiotics, revealing the covalent adducts formed within the active site. For instance, crystallographic analysis of Staphylococcus aureus PBP4 in its acyl-enzyme intermediate form with nafcillin has been achieved, offering a detailed view of how the antibiotic is positioned within the active site. nih.gov These studies highlight the key amino acid residues involved in binding and catalysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the structure and dynamics of proteins in solution. While specific NMR studies detailing the interaction of Nafcillin sodium with PBPs are less commonly reported in publicly available literature, NMR has been broadly applied to investigate the structure of PBPs and their conformational changes upon ligand binding. arkat-usa.orgmdpi.com This technique can provide valuable information on the flexibility of the active site and the dynamic nature of the PBP-antibiotic interaction.
Molecular Dynamics Simulations of Nafcillin Sodium-PBP Interactions
Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic behavior of the Nafcillin sodium-PBP complex over time. uni-hamburg.debioinformation.net These simulations complement static structural data from X-ray crystallography by revealing the conformational changes that occur in both the protein and the ligand during the binding process. uni-hamburg.detandfonline.com MD simulations can be used to predict the stability of the drug-target complex, identify key interaction points, and understand how mutations in PBPs can lead to antibiotic resistance. tandfonline.comdrugbank.com For example, simulations can illustrate the conformational changes in the PBP active site that occur upon the binding of a triterpene at an allosteric site, which in turn can make the active serine residue more accessible to antibiotics. tandfonline.com These computational approaches are crucial for understanding the intricacies of molecular recognition and for the rational design of new, more effective antibiotics. elifesciences.org
Mechanisms of Covalent Acylation and Inhibition of Transpeptidase Activity by Nafcillin Sodium
The inhibitory action of Nafcillin sodium is a result of a covalent modification of the PBP active site. patsnap.commdpi.com The core of this mechanism lies in the structural similarity between the β-lactam ring of nafcillin and the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. plos.org The active site of PBPs contains a critical serine residue which acts as a nucleophile. oup.com
During the normal transpeptidation reaction, this serine attacks the carbonyl carbon of the terminal D-alanine of a peptide side chain. In the presence of nafcillin, the strained β-lactam ring presents a more favorable target. The active site serine attacks the carbonyl carbon of the β-lactam ring, leading to the irreversible opening of the ring and the formation of a stable, covalent acyl-enzyme complex. oup.comnih.gov This process, known as acylation, effectively inactivates the PBP. oup.com The acylated PBP is unable to perform its essential transpeptidase function, thereby halting the cross-linking of the peptidoglycan layer. wikipedia.orgpatsnap.com This inhibition of transpeptidase activity is the direct cause of the bactericidal effect of Nafcillin sodium.
Comparative Analysis of Nafcillin Sodium's Binding Kinetics and Affinity to Diverse PBP Isoforms Across Bacterial Species
Bacteria typically possess multiple PBP isoforms, each with potentially different roles in cell wall synthesis and varying affinities for β-lactam antibiotics. researchgate.netresearchgate.net Nafcillin has been shown to be a non-selective inhibitor, capable of binding to multiple PBPs in S. aureus, including PBP1, PBP2, and PBP3. nih.gov
The efficacy of a β-lactam antibiotic is often described by its kinetic parameters, including the dissociation constant (Kd) for the initial non-covalent complex and the second-order rate constant for acylation (k₂/K). A lower Kd value indicates a higher affinity for the initial binding, while a higher k₂/K value signifies a more efficient acylation and inactivation of the PBP. Resistance to β-lactams can arise from mutations in PBPs that either decrease the binding affinity (increase Kd) or slow the rate of acylation (decrease k₂).
The following tables provide a comparative look at the kinetic parameters for various β-lactam antibiotics against different PBPs. While comprehensive data specifically for Nafcillin across all PBP isoforms is not consolidated in a single source, the presented data from various studies illustrates the range of affinities and acylation efficiencies observed for different antibiotic-PBP pairs.
Table 1: Dissociation Constants (Kd) of β-Lactams for Penicillin-Binding Proteins This table is for illustrative purposes, showing representative data from the literature. Specific values for Nafcillin may vary depending on the experimental conditions and the specific PBP isoform.
| β-Lactam Antibiotic | PBP Isoform | Bacterial Species | Kd (mM) |
| Penicillin G | PBP2x | Streptococcus pneumoniae | 0.9 |
| Penicillin G (Resistant) | PBP2x(R) | Streptococcus pneumoniae | 4.0 |
| Methicillin | PBP2a | Staphylococcus aureus | 16.9 |
Data sourced from multiple studies.
Table 2: Second-Order Rate Constants of Acylation (k₂/K) for β-Lactams against Penicillin-Binding Proteins This table is for illustrative purposes, showing representative data from the literature. Specific values for Nafcillin may vary depending on the experimental conditions and the specific PBP isoform.
| β-Lactam Antibiotic | PBP Isoform | Bacterial Species | k₂/K (M⁻¹s⁻¹) |
| Penicillin G | PBP2x | Streptococcus pneumoniae | 200,000 |
| Penicillin G (Resistant) | PBP2x(R) | Streptococcus pneumoniae | 137 |
| Benzylpenicillin | PBP2a | Staphylococcus aureus | 16.5 |
| Methicillin | PBP2a | Staphylococcus aureus | 0.49 |
Data sourced from multiple studies.
Downstream Cellular Effects and Physiological Disruptions Consequent to PBP Inhibition
The inhibition of PBP transpeptidase activity by Nafcillin sodium sets off a cascade of detrimental events for the bacterial cell. The most immediate consequence is the weakening of the peptidoglycan cell wall. patsnap.com Without the continuous repair and synthesis of cross-links, the structural integrity of the cell wall is compromised. patsnap.com This leads to a number of observable physiological disruptions, including:
Cell Lysis: The weakened cell wall is unable to withstand the high internal turgor pressure of the bacterial cytoplasm, leading to rupture of the cell membrane and subsequent cell death. wikipedia.org
Aberrant Morphology: Sub-lethal concentrations of nafcillin can induce changes in bacterial cell shape. Inhibition of specific PBPs involved in cell division or elongation can lead to the formation of filamentous cells, abnormal septation, and other morphological defects. nih.gov
Induction of Toxin Production: In some cases, exposure to sub-inhibitory concentrations of nafcillin has been shown to enhance the production of certain toxins by S. aureus, such as alpha-toxin. This highlights the complex regulatory networks that can be affected by cell wall stress.
Sensitization to Other Stresses: A compromised cell wall can render the bacterium more susceptible to other environmental stresses and components of the host immune system.
In essence, the downstream effects of PBP inhibition by Nafcillin sodium are a direct result of the catastrophic failure of the bacterial cell's primary defense structure, leading to its ultimate demise.
Mechanisms of Resistance and the Evolution of Resistance to Nafcillin Sodium
Enzymatic Inactivation of Nafcillin (B1677895) Sodium by Beta-Lactamases
While nafcillin was designed for stability against common staphylococcal penicillinases, its inactivation via enzymatic hydrolysis remains a potential resistance mechanism, particularly by certain classes of beta-lactamase enzymes.
Classification and Biochemical Properties of Nafcillin Sodium-Hydrolyzing Beta-Lactamases
Beta-lactamases are a diverse group of enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond in the characteristic beta-lactam ring. nih.govyoutube.com They are broadly categorized using two main schemes: the molecular classification based on amino acid sequence (Ambler classes A, B, C, and D) and the functional classification based on substrate and inhibitor profiles (Bush-Jacoby-Medeiros groups). frontiersin.orgjscimedcentral.com
Ambler Class A: These are serine-beta-lactamases and include the most common staphylococcal penicillinase, BlaZ, which is the primary enzyme associated with penicillin resistance in Staphylococcus aureus. nih.govoup.commurdoch.edu.au While nafcillin is designed to be stable against many Class A enzymes, high levels of enzyme production or mutations can potentially lead to clinically relevant hydrolysis.
Ambler Class B: These are metallo-beta-lactamases that utilize zinc ions in their active site and have a broad substrate spectrum, but they are not the primary enzymes associated with nafcillin resistance. frontiersin.orgjscimedcentral.com
Ambler Class C: These are cephalosporinases that are typically chromosomally encoded. mdpi.com Studies on Class C enzymes have shown that penicillins like oxacillin and methicillin are very poor substrates, suggesting nafcillin would also be inefficiently hydrolyzed. nih.gov
Ambler Class D: These enzymes, often called oxacillinases (OXA), are serine-beta-lactamases known for their ability to hydrolyze isoxazolyl penicillins like oxacillin, a compound structurally similar to nafcillin. mdpi.comnih.gov This class represents a significant potential threat for enzymatic inactivation of nafcillin, although many variants still exhibit only weak activity. nih.gov
The biochemical property that confers nafcillin its general resistance to hydrolysis is its bulky 2-ethoxynaphthyl side chain. This structure provides steric hindrance, physically obstructing the antibiotic from fitting efficiently into the active site of many beta-lactamases. nih.gov However, some enzymes, particularly certain OXA variants, may have a more accommodating active site topology.
Kinetic Parameters and Substrate Specificity of Relevant Beta-Lactamases Towards Nafcillin Sodium
Detailed kinetic data (Km and kcat) for the hydrolysis of nafcillin are scarce in scientific literature. This is largely because nafcillin is a very poor substrate for the most common beta-lactamases, such as the TEM-1 or SHV-1 enzymes found in Gram-negative bacteria and the typical BlaZ enzyme in S. aureus. Consequently, its hydrolysis is often too slow to be reliably measured or is not considered physiologically significant in most contexts.
To illustrate the substrate specificity of relevant enzymes, the kinetic parameters for other beta-lactam substrates are often examined. For instance, Class C beta-lactamases exhibit very low turnover rates (kcat values) for structurally similar compounds like oxacillin, in the range of 1 x 10-3 to 0.1 s-1. nih.gov Class D (OXA) enzymes show a wide range of activities, but even those designated as oxacillinases often hydrolyze benzylpenicillin more efficiently than oxacillin. nih.gov The catalytic efficiency (kcat/Km) of OXA enzymes against carbapenems can be low, yet still confer clinical resistance, indicating that even weak hydrolysis can be significant in vivo. mdpi.comnih.gov
Below is a table of representative kinetic parameters for OXA-type beta-lactamases against various beta-lactam substrates, highlighting the general substrate profile of these enzymes. The absence of nafcillin data underscores its poor susceptibility to hydrolysis.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
|---|---|---|---|---|
| OXA-50 | Benzylpenicillin | 14 ± 1 | 1.5 ± 0.03 | 107,142 |
| OXA-50 | Oxacillin | 29 ± 5 | 0.9 ± 0.03 | 31,034 |
| OXA-488 | Benzylpenicillin | 6 ± 0.5 | 1.9 ± 0.03 | 316,666 |
| OXA-488 | Oxacillin | 15 ± 2 | 1.0 ± 0.02 | 66,666 |
| OXA-494 | Benzylpenicillin | 10 ± 1 | 1.1 ± 0.02 | 110,000 |
| OXA-494 | Oxacillin | 18 ± 2 | 0.8 ± 0.02 | 44,444 |
Structural Basis of Beta-Lactamase Activity and Inhibition by Nafcillin Sodium Analogues
The catalytic mechanism for serine-beta-lactamases (Classes A, C, and D) involves a two-step process. nih.gov First, a conserved serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. This forms a transient covalent acyl-enzyme intermediate, effectively opening the beta-lactam ring. nih.govfrontiersin.org In the second step, a water molecule, activated by a general base residue, hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. nih.gov
The primary structural reason for nafcillin's stability is the steric shield provided by its bulky ethoxynaphthyl side chain. This side chain restricts the antibiotic's ability to properly orient within the confines of the beta-lactamase active site, making the initial acylation step inefficient. nih.gov
While specific nafcillin analogues designed as inhibitors are not widely described, the principle of beta-lactamase inhibition is a key strategy to overcome resistance. Clinically used beta-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves beta-lactam analogues. frontiersin.orgmdpi.com They are recognized by beta-lactamases and form a similar acyl-enzyme intermediate. However, this intermediate is very stable or rearranges to irreversibly inactivate the enzyme, preventing it from hydrolyzing the partner antibiotic. frontiersin.org
Molecular Epidemiology and Horizontal Gene Transfer of Beta-Lactamase Genes Conferring Resistance
The spread of beta-lactamase genes throughout bacterial populations is a prime example of evolution driven by antibiotic pressure. In S. aureus, the gene most commonly responsible for penicillin resistance is blaZ, which encodes a type A penicillinase. nih.govmurdoch.edu.aumedsab.ac.ir
The molecular epidemiology of blaZ is characterized by its association with mobile genetic elements (MGEs). murdoch.edu.au This gene is frequently located on plasmids and transposons, which can be transferred between bacteria. oup.comnih.gov This process, known as horizontal gene transfer (HGT), allows for the rapid dissemination of resistance determinants within and between staphylococcal species. oup.comresearchgate.net Studies have shown that coagulase-negative staphylococci can act as a reservoir for blaZ, transferring it to more pathogenic S. aureus. oup.com The transfer can occur through several mechanisms, including:
Conjugation: Transfer of plasmids through direct cell-to-cell contact.
Transduction: Transfer of bacterial DNA, including plasmids or chromosomal fragments carrying blaZ, via bacteriophages (viruses that infect bacteria). jmu.edu
Transformation: Uptake of naked DNA from the environment.
Phylogenetic analyses of the blaZ gene reveal several evolutionary lineages, with some types being predominantly plasmid-encoded and others chromosomally integrated. oup.com The widespread distribution of blaZ means that even though nafcillin is designed to be stable, the genetic potential for resistance is pervasive in staphylococcal populations.
Alterations in Penicillin-Binding Proteins Conferring Resistance to Nafcillin Sodium
The most clinically significant mechanism of resistance to nafcillin, particularly in Staphylococcus aureus, involves modifications to the target enzymes, the penicillin-binding proteins (PBPs), which reduces their affinity for the antibiotic.
Structural Rearrangements in PBPs Leading to Reduced Nafcillin Sodium Susceptibility
Resistance to β-lactam antibiotics, including Nafcillin Sodium, can arise from modifications in the structure of Penicillin-Binding Proteins (PBPs). These structural changes are a crucial mechanism that diminishes the antibiotic's ability to bind to its target, thereby allowing the bacteria to survive. Class resistance to this group of antibiotics in Gram-positive bacteria is frequently mediated by such structural alterations in the transpeptidase PBPs. researchgate.net These modifications can render the interaction between the antibiotic and the PBP energetically unfavorable, which means the active site is either not inactivated or the process is too slow to prevent the synthesis of the cell wall and subsequent bacterial growth. researchgate.net
Mutations in the genes that encode for native PBPs can lead to altered proteins with a reduced affinity for β-lactam antibiotics. researchgate.netmdpi.com For instance, specific mutations in PBP genes can cause resistance to oxacillin, a related β-lactam; such strains are sometimes referred to as MODSA (modified PBP S. aureus). mdpi.com While this mechanism is considered less common than the acquisition of a new PBP, it remains a viable pathway for resistance development. mdpi.com The structural changes can prevent the β-lactam molecule from effectively acylating the active site serine residue of the PBP. This inhibition of acylation allows the PBP to continue its essential function in peptidoglycan cross-linking, a critical step for maintaining the integrity of the bacterial cell wall. patsnap.comwikipedia.org
Emergence and Function of Novel or Modified PBPs (e.g., PBP2a/MecA mediated changes in Staphylococcus aureus)
The most significant mechanism of resistance to Nafcillin Sodium in Staphylococcus aureus is the acquisition and expression of a novel, modified PBP known as PBP2a. nih.govnih.gov This protein is the key determinant for broad-spectrum β-lactam resistance in methicillin-resistant S. aureus (MRSA) strains. nih.govnih.govbohrium.com PBP2a is encoded by the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). nih.govmdpi.com
The primary function of PBP2a is to act as a surrogate transpeptidase that is intrinsically resistant to inhibition by nearly all β-lactam antibiotics, including Nafcillin. nih.govwikipedia.org While the native PBPs (PBP1, PBP2, PBP3, and PBP4) of S. aureus are effectively inhibited by Nafcillin, PBP2a has a very low affinity for these antibiotics. nih.govmdpi.commdpi.com This allows PBP2a to take over the crucial task of peptidoglycan cross-linking, enabling the bacterium to synthesize its cell wall and continue to grow even in the presence of otherwise lethal concentrations of the antibiotic. nih.govnih.govwikipedia.org
The expression of the mecA gene is tightly regulated by two proteins, MecR1 and MecI, which are encoded by genes typically located upstream of mecA. wikipedia.orgasm.org
MecI functions as a repressor, binding to the promoter region of the mecA gene and preventing its transcription. wikipedia.org
MecR1 is a transmembrane sensor protein. In the presence of a β-lactam antibiotic like Nafcillin, MecR1 initiates a signal cascade that leads to the cleavage and inactivation of the MecI repressor. wikipedia.org This relieves the repression and allows for the transcription of mecA and the subsequent production of PBP2a. wikipedia.orgasm.org
The crystal structure of PBP2a reveals that its active site is distinct from that of susceptible PBPs. bohrium.com This structural configuration prevents the stable acylation by β-lactam molecules, which is the basis of its resistance. researchgate.netbohrium.com
| Component | Function in Nafcillin Resistance | Reference |
| mecA gene | Encodes the low-affinity penicillin-binding protein 2a (PBP2a). | nih.govnih.gov |
| PBP2a | A transpeptidase that continues cell wall synthesis in the presence of Nafcillin due to its low binding affinity for the antibiotic. | mdpi.comwikipedia.org |
| SCCmec | A mobile genetic element that carries the mecA gene, allowing for its horizontal transfer between staphylococcal bacteria. | nih.gov |
| mecI gene | Encodes the MecI repressor protein, which inhibits the expression of mecA in the absence of a β-lactam. | wikipedia.orgasm.org |
| mecR1 gene | Encodes the MecR1 signal transducer protein, which senses the presence of a β-lactam and initiates the de-repression of mecA. | wikipedia.orgasm.org |
Role of Efflux Pump Systems in Reduced Intracellular Accumulation of Nafcillin Sodium
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics, from the cell's interior to the external environment. nih.govnih.gov This mechanism contributes to antibiotic resistance by reducing the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to exert its inhibitory effect. nih.govbrieflands.com In Staphylococcus aureus, the overexpression of efflux pumps is recognized as a mechanism that can contribute to low-level antibiotic resistance and can facilitate the development of higher-level clinical resistance. mdpi.comconsensus.app While often associated with resistance to compounds like fluoroquinolones and biocides, these pumps can have a broad range of substrates. mdpi.com
Characterization of Efflux Pump Genes and Regulatory Mechanisms
Staphylococcus aureus possesses a number of efflux pump genes, many of which are encoded on the chromosome. nih.govbrieflands.com The expression of these pumps is typically kept at a low level by regulatory systems. nih.gov However, mutations in the regulatory genes or in the promoter regions of the pump genes can lead to their overexpression, resulting in a resistant phenotype. nih.govnih.gov
Several families of efflux pumps are found in bacteria, with the Major Facilitator Superfamily (MFS) being particularly prominent in staphylococci. nih.govnih.gov
Key Efflux Pump Genes in S. aureus
| Gene | Pump Family | Encoding Location | Known Substrates/Roles | Reference |
|---|---|---|---|---|
| norA | MFS | Chromosome | Fluoroquinolones, biocides, dyes | mdpi.comsamipubco.com |
| norB | MFS | Chromosome | Fluoroquinolones, biocides, dyes | brieflands.comsamipubco.com |
| norC | MFS | Chromosome | Fluoroquinolones, dyes | brieflands.comsamipubco.com |
| qacA/B | MFS | Plasmid | Antiseptic cations | nih.govnih.gov |
The regulation of these pumps is complex. For example, the MgrA protein in S. aureus acts as a global regulator that can affect the expression of pumps like NorA and NorB. Mutations in the mgrA gene can lead to increased expression of these pumps and a corresponding decrease in susceptibility to various antibiotics.
Substrate Specificity and Transport Kinetics of Relevant Efflux Pumps for Nafcillin Sodium
Efflux pumps vary widely in their substrate specificity, with some pumps capable of extruding a broad range of structurally diverse compounds (multidrug resistance pumps), while others are more specific. nih.govnih.gov The pumps of the Resistance-Nodulation-Division (RND) family, for example, are known for their broad substrate profiles. mdpi.com
Direct evidence detailing Nafcillin Sodium as a primary substrate for specific, well-characterized pumps in S. aureus is limited in available research. However, evidence for related molecules exists. Cloxacillin, another β-lactamase-resistant penicillin, has been identified as a substrate for efflux pumps in Klebsiella pneumoniae. nih.gov Given the structural similarities among β-lactam antibiotics, it is plausible that certain multidrug resistance pumps in S. aureus could recognize and transport Nafcillin.
The transport kinetics of these pumps are driven by cellular energy. MFS and RND family pumps typically function as secondary active transporters, utilizing the proton motive force (the electrochemical gradient of protons across the cell membrane) to power the extrusion of substrates. nih.govmdpi.com This process involves the exchange of a proton for a molecule of the drug substrate. mdpi.com The efficiency of this transport contributes to the level of resistance observed.
Adaptive Resistance Mechanisms and Biofilm-Mediated Tolerance to Nafcillin Sodium
Adaptive resistance refers to the ability of bacteria to become transiently less susceptible to an antibiotic in response to environmental cues, such as exposure to sub-lethal concentrations of the drug. frontiersin.org This form of resistance is reversible and distinct from resistance acquired through genetic mutation or horizontal gene transfer. frontiersin.org
A significant adaptive response of S. aureus to Nafcillin involves the formation of biofilms. Research has shown that exposure to sub-minimal inhibitory concentrations (sub-MICs) of Nafcillin can actively promote and induce biofilm formation in clinical MRSA isolates. schmc.ac.krnih.gov In one study, sub-MICs of nafcillin promoted biofilm formation in 70.1% of the 107 MRSA isolates tested. nih.govdoaj.org This is a critical adaptive survival strategy, as bacteria within a biofilm exhibit significantly increased tolerance to antimicrobial agents. nih.govfrontiersin.org
| Nafcillin Effect on Biofilm Formation (Study on 107 MRSA Isolates) | |
| Percentage of isolates showing promoted biofilm formation with sub-MIC Nafcillin | 70.1% |
| Factors associated with strong biofilm induction by sub-MIC Nafcillin | ST5 strain, agr dysfunction |
| Reference | nih.govdoaj.org |
Physiological State of Cells in Biofilms and Impact on Nafcillin Sodium Penetration
Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). asm.org This matrix, combined with the unique physiological state of the cells within, creates a formidable barrier to antibiotic efficacy. nih.govnih.gov
The tolerance of biofilm-embedded bacteria to antibiotics like Nafcillin is multifactorial:
Impaired Antibiotic Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can act as a physical barrier, sequestering antibiotic molecules and preventing them from reaching the cells in the deeper layers of the biofilm. asm.orgnih.gov However, the effectiveness of this barrier can depend on the specific antibiotic, the bacterial strain, and the biofilm's structure. researchgate.net
Altered Physiological State: Bacteria within a biofilm exist in various physiological states. Gradients of nutrients and oxygen from the exterior to the interior of the biofilm lead to zones of slow-growing or metabolically inactive cells. nih.govdoi.org Since β-lactam antibiotics like Nafcillin are most effective against rapidly growing cells that are actively synthesizing peptidoglycan, these slow-growing cells are inherently less susceptible. wikipedia.orgnih.gov
Persister Cells: Biofilms are known to harbor a subpopulation of "persister" cells. These are dormant, non-growing cells that exhibit extreme tolerance to high concentrations of antibiotics. frontiersin.orgnih.gov When antibiotic treatment is stopped, these persister cells can resuscitate and repopulate the biofilm, leading to recurrent infections. nih.gov
Collectively, the reduced penetration of Nafcillin and the diverse, slow-growing physiological states of the bacterial cells within the biofilm structure contribute to a high degree of tolerance that is characteristic of biofilm-associated infections. frontiersin.orgnih.gov
Regulatory Networks Involved in Biofilm Resistance to Beta-Lactams
Bacterial biofilms present a significant challenge in antibiotic therapy, creating a protected environment where bacteria exhibit increased resistance to antimicrobial agents, including beta-lactams like nafcillin. This resistance is not solely due to the physical barrier of the biofilm matrix but is also controlled by a complex web of gene regulatory networks.
When bacteria are embedded within a biofilm, their physiological state differs significantly from their free-living, planktonic counterparts. This community of microorganisms is encased in a self-produced extracellular matrix, which can impede the penetration of antibiotics. mdpi.com However, beyond this physical defense, intricate regulatory systems are activated that modulate gene expression, leading to heightened resistance.
Key regulatory networks in Staphylococcus aureus that play a crucial role in biofilm formation and resistance include the accessory gene regulator (agr) system, the staphylococcal accessory regulator (sarA), and two-component systems like SaeRS. researchgate.net The agr system is a quorum-sensing system that controls the expression of virulence factors and is also involved in the dispersal of biofilms. researchgate.net Interestingly, studies have shown that sub-inhibitory concentrations of nafcillin can actually promote biofilm formation in clinical methicillin-resistant S. aureus (MRSA) isolates. schmc.ac.krbohrium.com This induction of biofilm is often associated with agr dysfunction, suggesting a complex interplay where the presence of the antibiotic triggers a regulatory shift that favors the biofilm phenotype. schmc.ac.krbohrium.com For instance, in one study, nafcillin-induced biofilm formation was significantly associated with MRSA strains exhibiting a non-functional agr system. schmc.ac.krbohrium.com
| SaeRS | Two-component system that activates expression of virulence factors. | Involved in the complex regulatory cross-talk that governs the biofilm phenotype. researchgate.net |
Global Distribution and Molecular Evolution of Nafcillin Sodium Resistance Determinants
The primary mechanism of high-level resistance to nafcillin and other beta-lactam antibiotics in Staphylococcus aureus is the acquisition of the mecA gene. wikipedia.org This gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics. wikipedia.orgmdpi.com As a result, PBP2a can continue to carry out the essential process of cell wall peptidoglycan synthesis even when other PBPs are inhibited by nafcillin. wikipedia.orgpatsnap.com
The mecA gene is housed on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec). wikipedia.org The acquisition of this cassette transforms methicillin-susceptible S. aureus (MSSA) into methicillin-resistant S. aureus (MRSA). The global spread of MRSA is a major public health crisis and represents the primary vector for the dissemination of nafcillin resistance. scienceopen.comwashington.edu
Different types of SCCmec cassettes (designated I through XII) have been identified, varying in size and the accessory genes they carry. wikipedia.org This molecular evolution has led to the emergence of distinct MRSA lineages with different epidemiological characteristics:
Healthcare-Associated MRSA (HA-MRSA): Often carry larger SCCmec types (e.g., I, II, III) that may also harbor resistance genes to other antibiotic classes. These strains are prevalent in hospital settings. wikipedia.orgwashington.edu
Community-Associated MRSA (CA-MRSA): Typically carry smaller SCCmec types (e.g., IV, V), which are more easily transferred between bacteria. These strains are responsible for infections in healthy individuals outside of healthcare settings. wikipedia.org
The global distribution of these resistance determinants is dynamic. The CTX-M type extended-spectrum β-lactamases, which evolved from environmental bacteria, have become a global phenomenon, demonstrating how resistance genes can be acquired and rapidly disseminate worldwide. nih.gov Similarly, different MRSA clones, each carrying a specific SCCmec type, have spread globally, with certain clones predominating in different geographical regions. washington.edu This global spread is facilitated by factors such as international travel, antibiotic use in agriculture, and poor infection control practices. scienceopen.compasteur.fr The evolution of resistance is ongoing, with mutations arising in the genes encoding β-lactamase enzymes, leading to enzymes with an ever-expanding spectrum of activity against new beta-lactam antibiotics. nih.gov
Synthetic Methodologies and Structural Modifications of Nafcillin Sodium and Its Analogues
Historical and Contemporary Multi-Step Synthesis Routes for Nafcillin (B1677895) Sodium
The synthesis of nafcillin involves the acylation of the core penicillin nucleus, 6-aminopenicillanic acid (6-APA), with a specific side chain that confers its characteristic resistance to penicillinase enzymes.
Historically, one of the early reported synthetic methods for nafcillin acid involved the reaction of 2-ethoxy-1-naphthoic acid with thionyl chloride and dimethylformamide in a solvent like methylene (B1212753) dichloride to form the acyl chloride. This intermediate was then reacted with 6-APA under cold conditions (below 10°C) to yield nafcillin acid. google.com
Contemporary methods have been refined for improved yield and purity. A common and convenient procedure involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride. umich.edusemanticscholar.org The process can be outlined as follows:
Acyl Chloride Formation : 2-ethoxy-1-naphthoic acid is reacted with thionyl chloride in the presence of an organic base catalyst. This reaction is typically carried out in an organic solvent and heated to reflux to produce the acyl chloride intermediate, 2-ethoxy-1-naphthoyl chloride. google.com
Condensation Reaction : In a separate vessel, 6-aminopenicillanic acid (6-APA) is dissolved in an organic solvent with the aid of an organic base such as triethylamine (B128534). google.com The previously prepared acyl chloride solution is then added to the 6-APA solution to carry out the condensation reaction, forming nafcillin acid. google.comsemanticscholar.org
Purification and Salt Formation : After the reaction is complete, the nafcillin acid is extracted. umich.edusemanticscholar.org It is then converted to its sodium salt, typically by reacting the purified nafcillin acid with a sodium-containing agent like sodium 2-ethylhexanoate (B8288628) or sodium acetate (B1210297). umich.edugoogle.com The final step often involves crystallization to obtain Nafcillin Sodium Monohydrate. google.com
This multi-step approach allows for the controlled construction of the molecule, ensuring the attachment of the bulky 2-ethoxy-1-naphthalene side chain, which is crucial for its biological activity. nih.gov
Chemo-Enzymatic and Biocatalytic Approaches in Penicillin Core and Side Chain Synthesis
The industrial production of semi-synthetic penicillins like nafcillin relies heavily on the key intermediate, 6-aminopenicillanic acid (6-APA). While traditional chemical methods for producing 6-APA exist, chemo-enzymatic and biocatalytic approaches have become increasingly important due to their high selectivity, milder reaction conditions, and more environmentally friendly nature. frontiersin.org
The central biocatalyst in this field is Penicillin G Acylase (PGA). frontiersin.orgresearchgate.net This enzyme is widely used industrially for the hydrolysis (deacylation) of Penicillin G, a fermentation product, to yield 6-APA and a phenylacetic acid side chain. core.ac.ukscialert.net The enzymatic process offers significant advantages over the conventional chemical route, which requires harsh conditions and chlorinated solvents. acs.org PGA from various microbial sources, particularly Escherichia coli, has been extensively studied and optimized for large-scale production. nih.govbrin.go.idresearchgate.net
Furthermore, Penicillin G Acylase can also catalyze the reverse reaction—the condensation of the 6-APA nucleus with an acyl donor (an activated form of the side chain). researchgate.netacs.org This synthetic capability is exploited in what is known as kinetically controlled synthesis. In this approach, PGA facilitates the amide bond formation between 6-APA and a suitable side-chain donor, such as an ester or amide of 2-ethoxy-1-naphthoic acid, to form the final antibiotic. acs.org This enzymatic synthesis can lead to higher yields and purity compared to purely chemical condensation methods. researchgate.net The dual hydrolytic and synthetic activities of PGA make it a cornerstone biocatalyst in the manufacturing of the entire β-lactam antibiotic class. frontiersin.orgresearchgate.net
Strategies for Chemical Modification and Derivatization of Nafcillin Sodium
Direct chemical modification of the nafcillin molecule itself is a strategy employed to generate derivatives, often for analytical purposes or to explore new properties. The inherent chemical structure of nafcillin, particularly the ethoxy group on the naphthyl ring, provides a site for potential derivatization. dcchemicals.com
A notable example of derivatization is for analytical detection in complex matrices. For instance, a high-performance liquid chromatographic (HPLC) multiresidue method was developed for the determination of eight penicillin compounds, including nafcillin. nih.govresearchgate.netresearchgate.net This method involves a pre-column derivatization process where the penicillin molecules are reacted with reagents such as benzoic anhydride (B1165640) and a solution of 1,2,4-triazole (B32235) and mercury(II) chloride. nih.govresearchgate.net This chemical modification alters the molecule's properties, such as its UV absorbance, to enhance detection sensitivity and specificity during analysis. researchgate.net While not intended to create new therapeutic agents, these derivatization strategies underscore the chemical reactivity of the nafcillin structure and the potential for creating analogues through targeted chemical reactions.
Structure-Activity Relationship (SAR) Studies of Nafcillin Sodium Analogues
The biological activity of nafcillin and its analogues is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies investigate how specific structural features influence the molecule's interaction with its bacterial targets and its resistance to bacterial defense mechanisms.
The primary targets of all β-lactam antibiotics, including nafcillin, are Penicillin-Binding Proteins (PBPs). emerginginvestigators.orgemerginginvestigators.org These are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govnih.gov By acylating a serine residue in the active site of PBPs, nafcillin inactivates them, disrupting cell wall synthesis and leading to bacterial cell death. nih.govpatsnap.com
Rational drug design uses detailed structural information of these PBPs to create more potent and specific inhibitors. nih.govcarb-x.orgtandfonline.com High-resolution crystal structures of PBPs, both alone and in complex with antibiotics like nafcillin, provide a roadmap for designing new analogues. researchgate.net For example, structural studies of S. aureus PBP4 in complex with nafcillin revealed that the binding of the antibiotic induces specific conformational changes in the active site, particularly in flexible loop regions. researchgate.net Understanding these specific molecular interactions allows for the in silico design and subsequent synthesis of new analogues with modified side chains aimed at enhancing binding affinity and specificity for particular PBP isoforms, including those that confer resistance. tandfonline.commdpi.com
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic's core β-lactam ring. nih.gov Nafcillin is classified as a penicillinase-resistant penicillin precisely because its chemical structure provides a defense against this hydrolysis. nih.gov The bulky 2-ethoxy-1-naphthalenyl side chain sterically hinders the approach of penicillinase enzymes to the β-lactam ring, protecting it from degradation. nih.govpatsnap.com
Further strategies to combat β-lactamase-mediated resistance involve more profound structural modifications. One innovative approach involves "grafting" stereochemical features from carbapenems—a class of β-lactams highly resistant to many β-lactamases—onto the penicillin core. nih.govasm.orgresearchgate.net For instance, synthesizing a penicillin analogue where the C5 and C6 hydrogens are in a trans conformation (as in carbapenems) instead of the natural cis conformation, and replacing the 6-β aminoacyl group with a 6-α hydroxyethyl (B10761427) moiety, can convert the molecule from a PBP substrate into a specific inhibitor of certain β-lactamases, such as Class C enzymes. nih.govasm.org These modifications fundamentally alter the molecule's function, turning it into a weapon against the resistance mechanism itself.
The specific three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformational isomerism) of the penicillin molecule are absolutely critical for its antibacterial activity. The core penicillin structure possesses three chiral centers, leading to a specific absolute stereochemistry designated as 3S:5R:6R. longdom.org This precise spatial arrangement is essential for proper binding to the active site of PBPs. longdom.org Laboratory synthesis of the enantiomer (mirror image) of natural penicillin results in a molecule with no antibiotic activity, highlighting the stereospecificity of the biological target. libretexts.org
Key structural features include the cis stereochemistry of the hydrogens on the C5 and C6 atoms of the core bicyclic ring system. nih.gov Furthermore, the acylamino side chain at C6 and the carboxyl group at C3 are in a trans orientation relative to each other, which is crucial for activity. longdom.org As noted previously, altering the core stereochemistry, for example from cis to trans at the C5-C6 junction, can dramatically change the molecule's biological profile, transforming it into a β-lactamase inhibitor. nih.govasm.org Additionally, the binding of nafcillin to its PBP target is not a simple lock-and-key fit; it can induce conformational changes in the protein, such as causing flexible loops in the active site to adopt different "open" or "closed" conformations, further demonstrating the dynamic and complex nature of its molecular interactions. researchgate.net
Data on Structure-Activity Relationships
| Structural Feature | Biological Consequence | Supporting Evidence |
| Bulky 2-ethoxy-1-naphthalenyl side chain | Provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes. | nih.govpatsnap.com |
| Core Stereochemistry (3S:5R:6R) | Essential for correct orientation and binding within the PBP active site; the enantiomer is inactive. | longdom.orglibretexts.org |
| Acylation of PBP Active Site Serine | Forms a stable covalent bond, inactivating the PBP enzyme and blocking cell wall synthesis. | nih.govnih.govpatsnap.com |
| Modification of C5-C6 Stereochemistry (cis to trans) | Can convert the molecule from a PBP substrate into a β-lactamase inhibitor. | nih.govasm.org |
| Induction of Conformational Change in PBP | Binding of nafcillin can cause loops in the PBP active site to shift, affecting the interaction. | researchgate.net |
Process Chemistry Optimizations for Nafcillin Sodium Production
The industrial synthesis of Nafcillin Sodium, a semi-synthetic penicillin, is a multi-step process that has been the subject of considerable optimization to enhance yield, purity, and cost-effectiveness. The core synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride. semanticscholar.orgumich.edu Process chemistry optimizations have targeted key stages of this conversion, including the preparation of the acylating agent and the subsequent condensation and salt formation steps.
A common synthetic route begins with the preparation of 2-ethoxy-1-naphthoyl chloride from 2-ethoxy-1-naphthoic acid. One optimization eliminates the need for reduced pressure evaporation of excess thionyl chloride after the acylation reaction. google.com This modification prevents damage to the resulting acyl chloride, thereby improving both the yield and quality of this key intermediate while also reducing environmental pollution. google.com
The subsequent condensation reaction with 6-APA is another critical point for optimization. Research has focused on the solvent system, base, and reaction conditions. A widely adopted method involves the acylation of 6-APA with 2-ethoxy-1-naphthoyl chloride in the presence of triethylamine in a solvent like methylene chloride. semanticscholar.orgumich.edu Following the reaction, a series of pH adjustments and extractions are used to isolate the nafcillin acid. semanticscholar.org
Further refinements aim to improve the purity and yield of the final product. Chinese patents describe a process providing optimal temperature and time for the condensation reaction, which significantly improves product purity and lowers costs. google.com The final step, converting nafcillin acid to its sodium salt, has also been optimized. Issues in older methods included the use of mineral bases like sodium carbonate or bicarbonate, which could lead to partial over-alkalinity (pH near 9), causing the sensitive beta-lactam ring to open and form byproducts. google.com Modernized methods address this by using organic salt-forming agents, such as sodium acetate or sodium isooctanoate, in organic solvents with controlled water content (1.0-3.0 wt%). google.com This approach maintains an optimal pH range (6-7), preventing degradation and reducing the large solvent volumes previously required, thus increasing equipment capacity and lowering manufacturing costs. google.com The use of sodium 2-ethylhexanoate to precipitate the sodium salt from an ethyl acetate solution is another established high-purity method. semanticscholar.orgumich.edu
Table 1: Optimization Strategies in Nafcillin Sodium Synthesis
| Synthetic Step | Conventional Method | Optimized Method | Advantage of Optimization | Reference |
|---|---|---|---|---|
| Acyl Chloride Preparation | Reaction of 2-ethoxy-1-naphthoic acid with excess thionyl chloride, followed by evaporation under reduced pressure. | Reaction with thionyl chloride in the presence of an organic base catalyst; direct use of the resulting solution without evaporation. | Avoids thermal degradation of the acyl chloride, improving yield and quality; reduces environmental impact. | google.com |
| Condensation | Acylation of 6-APA below 10°C, yielding 41% nafcillin acid. | Acylation of 6-APA with 2-ethoxy-1-naphthoyl chloride using triethylamine in methylene chloride. | Provides a convenient and high-purity pathway to nafcillin acid. | semanticscholar.orggoogle.com |
| Salt Formation & Isolation | Use of mineral bases (e.g., sodium carbonate) in aqueous/acetone mixtures, requiring large solvent volumes. | Use of organic salt-forming agents (e.g., sodium isooctanoate, sodium 2-ethylhexanoate) in organic solvents with controlled water content. | Prevents beta-lactam ring hydrolysis by maintaining optimal pH; improves yield and reduces solvent usage and cost. | semanticscholar.orggoogle.com |
| Crystallization | Standard crystallization procedures. | Addition of methanol (B129727) is necessary to obtain uniform crystals, which improves filtration rate and purity. | Enhanced filtration and high purity of the final product. | semanticscholar.org |
Impurity Profiling and Control in Nafcillin Sodium Synthesis
The quality of Nafcillin Sodium as an active pharmaceutical ingredient (API) is dictated by its purity. The identification and control of impurities, which can arise during synthesis or degradation, are mandated by regulatory bodies like the International Conference on Harmonisation (ICH). semanticscholar.orgumich.edu Impurity profiling is essential for ensuring the safety and efficacy of the final drug product. veeprho.com
Impurities in Nafcillin Sodium can be broadly categorized as process-related impurities and degradation products. veeprho.com
Process-Related Impurities: These are byproducts formed during the synthesis. veeprho.com Analysis of bulk Nafcillin Sodium batches has revealed several process-related impurities at levels of 0.05-0.2%. semanticscholar.orgumich.edu
Isomeric Impurities: A significant impurity is the methoxy-analogue of nafcillin, which is generated due to the presence of 2-methoxy-1-naphthoyl chloride as an impurity in the 2-ethoxy-1-naphthoyl chloride starting material. semanticscholar.org
Reaction Byproducts: The use of methanol during the work-up and crystallization, while necessary for achieving uniform crystals, can lead to the formation of a methyl ester derivative of the hydrolyzed beta-lactam ring. semanticscholar.org
Degradation Products: Nafcillin Sodium can degrade when exposed to water, heat, or certain pH conditions. umich.eduveeprho.com
Hydrolysis Products: Nafcillin is very sensitive to water, and hydrolysis can lead to the opening of the beta-lactam ring to form penicilloic acid derivatives. One such impurity, (2RS, 4S)-2-[[[(1R)-1-carboxy-1-(2-ethoxy-1-naphthyl)carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, has been identified as a potential impurity that also increases during stability studies. semanticscholar.orgumich.edu
Oxidation Products: Sulfoxides are common impurities in penicillin-type antibiotics, and a nafcillin sulfoxide (B87167) impurity has been synthesized and characterized. semanticscholar.orgumich.edu
Thermal Degradation Impurities: When subjected to thermal stress (e.g., 105°C), Nafcillin Sodium can degrade to form novel impurities. One such thermal degradation impurity (TDI) was identified as (2R,4S)-2-((R)-carboxy(2-ethoxy-1-naphthamido)methyl)-3-((2-ethoxy-1-naphthoyl)glycyl)-5,5-dimethylthiazolidine-4-carboxylic acid. arkat-usa.org Another degradant, found at a level of 1.8% w/w in stability samples, was identified as N-[(2S)-2-carboxy-2-{[(2-ethoxy-naphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)-carbonyl]glycyl}sulfanyl)-D-valine. mdpi.comnih.gov
The control of these impurities relies on stringent control of raw material quality, optimization of reaction and work-up conditions, and appropriate storage. veeprho.com Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for detecting, quantifying, and characterizing these impurities. veeprho.comarkat-usa.orgnih.gov The synthesis of these impurities is also undertaken to create reference standards necessary for method validation and quality control. semanticscholar.orgumich.edu
Table 2: Major Impurities Identified in Nafcillin Sodium
| Impurity Name/Type | Origin | Typical Level | Analytical Detection Method | Reference |
|---|---|---|---|---|
| (2S, 5R, 6R)-6-[[2-methoxy-1-naphthyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Process-Related (Impure Starting Material) | 0.05-0.2% | HPLC | semanticscholar.org |
| Penicilloic acid of Nafcillin | Degradation (Hydrolysis) | Not specified; increases on stability | HPLC | semanticscholar.orgarkat-usa.org |
| Nafcillin Sulfoxide | Degradation (Oxidation) | Not specified | Synthesized for reference | semanticscholar.org |
| Methyl ester of hydrolyzed beta-lactam ring | Process-Related (Work-up) | Not specified | Synthesized for reference | semanticscholar.org |
| N-[(2S)-2-carboxy-2-{[(2-ethoxy-naphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)-carbonyl]glycyl}sulfanyl)-D-valine | Degradation (Stability) | ~1.8% w/w | HPLC, LC-MS | mdpi.comnih.gov |
| (2R,4S)-2-((R)-carboxy(2-ethoxy-1-naphthamido)methyl)-3-((2-ethoxy-1-naphthoyl)glycyl)-5,5-dimethylthiazolidine-4-carboxylic acid | Degradation (Thermal) | Not specified | HPLC, HRMS, NMR | arkat-usa.org |
Advanced Analytical Techniques for the Study of Nafcillin Sodium and Its Metabolites
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
The development of robust HPLC and UHPLC methods is fundamental for the accurate quantification of Nafcillin (B1677895) Sodium. These methods typically employ reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A common approach involves using a C18 or C8 stationary phase. sysrevpharm.org For instance, a reversed-phase HPLC method for the simultaneous determination of several penicillin antibiotics, including nafcillin, utilized a Zorbax C18 column. researchgate.net The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sysrevpharm.orgresearchgate.net The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. sysrevpharm.orgmedcraveonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to separate compounds with a wide range of polarities, including Nafcillin Sodium and its potential impurities or metabolites. researchgate.netnih.gov
Method development also involves optimizing the flow rate, injection volume, and column temperature to achieve efficient separation within a reasonable analysis time. sysrevpharm.orgmedcraveonline.com For example, one method for determining amoxicillin (B794) residues used a flow rate of 1.5 mL/min and an injection volume of 100 μL. medcraveonline.com
Detection Methods (UV-Vis, PDA, ECD) and Validation Parameters for Nafcillin Sodium Quantification
Detection Methods:
UV-Visible (UV-Vis) Detectors: These are the most common detectors used in HPLC for quantifying compounds that absorb UV or visible light. sci-hub.se For Nafcillin Sodium, detection is often performed at wavelengths in the low UV region, typically around 210 nm to 254 nm, where the molecule exhibits significant absorbance. researchgate.netsci-hub.se Variable Wavelength Detectors (VWD) allow for the selection of a single, optimal wavelength, which can enhance sensitivity. thermofisher.com
Photodiode Array (PDA) Detectors: PDA detectors acquire the entire UV-Vis spectrum for each point in the chromatogram. thermofisher.comindiaenvironmentportal.org.in This provides more comprehensive information, allowing for peak purity analysis and compound identification based on its spectral fingerprint. indiaenvironmentportal.org.in This is particularly useful in stability studies and impurity profiling. nih.gov
Electrochemical Detectors (ECD): ECDs offer high sensitivity and selectivity for compounds that can be oxidized or reduced. thermofisher.comscribd.com While less common for routine quantification of Nafcillin Sodium, ECD can be advantageous for detecting trace levels of the compound or its electroactive metabolites. scribd.com
Validation Parameters:
To ensure the reliability of an HPLC method for Nafcillin Sodium quantification, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). medcraveonline.com Key validation parameters include:
Linearity: This establishes the relationship between the detector response and the concentration of the analyte. The method should demonstrate a linear response over a specified concentration range, with a high correlation coefficient (R²), typically >0.99. medcraveonline.commdpi.com For instance, a method for four penicillin antibiotics was linear over a concentration range of 2-32 μg/mL. researchgate.net
Accuracy: This assesses the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of Nafcillin Sodium is added to a sample matrix and the percentage recovered is calculated. sysrevpharm.org
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. sysrevpharm.orgnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.netmedcraveonline.com For example, one method reported an LOD of 0.05 μg/mL and an LOQ of 0.15 μg/mL for amoxicillin. medcraveonline.com
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. medcraveonline.com
Robustness: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Penicillin |
|---|---|---|
| Linearity (R²) | > 0.999 | R² = 0.9989 medcraveonline.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | Overall recovery 100 ± 15% medcraveonline.com |
| Precision (RSD) | ≤ 2% | 1.59% for nafcillin nih.gov |
| LOD | Method Dependent | 0.05 µg/mL medcraveonline.com |
| LOQ | Method Dependent | 0.15 µg/mL medcraveonline.com |
Chiral Separation Techniques for Nafcillin Sodium Stereoisomers
Nafcillin, like other penicillins, possesses multiple chiral centers in its core structure, the 6-aminopenicillanic acid nucleus. This means it can exist as different stereoisomers. While the biologically active form is specific, the synthesis or degradation processes could potentially lead to the formation of other inactive or even undesirable stereoisomers. Therefore, the ability to separate and quantify these stereoisomers is crucial for quality control and understanding the drug's stability.
Since enantiomers have identical physical properties in a non-chiral environment, their separation requires the introduction of a chiral selector. minia.edu.eg In HPLC, this is typically achieved through:
Chiral Stationary Phases (CSPs): These are the most common methods for chiral separations in HPLC. research-solution.combio-rad.com The stationary phase contains a chiral molecule that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. gcms.cz
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase. It forms transient diastereomeric complexes with the enantiomers in solution, which can then be separated on a conventional achiral stationary phase.
Pre-column Derivatization: The enantiomers of Nafcillin Sodium can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.org
The choice of chiral separation technique depends on the specific stereoisomers being analyzed, the sample matrix, and the required sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
While HPLC with UV detection is excellent for quantification, mass spectrometry provides a higher level of specificity and is the gold standard for structural identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For Nafcillin Sodium and its metabolites, LC-MS/MS is invaluable. After separation on an LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (MS/MS), a specific ion (the precursor ion) corresponding to the mass of Nafcillin Sodium or a metabolite is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantification, even in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, but its application to a relatively non-volatile and thermally labile molecule like Nafcillin Sodium typically requires derivatization. This process converts the analyte into a more volatile and thermally stable compound suitable for GC analysis. While less direct than LC-MS, GC-MS can provide excellent chromatographic resolution and unique fragmentation patterns for structural confirmation.
Fragmentation Pathways and Isotope Labeling for Metabolite Identification
A key advantage of mass spectrometry is its ability to elucidate the structure of unknown compounds, such as metabolites. When an ion of Nafcillin Sodium or a metabolite is fragmented in the mass spectrometer, it breaks apart in a predictable manner, creating a characteristic fragmentation pattern or "fingerprint." By analyzing these fragments, researchers can piece together the structure of the parent molecule.
For example, studies on the degradation of Nafcillin Sodium have used LC-MS to identify impurities. nih.gov The mass-to-charge ratio (m/z) of an unknown impurity was determined, providing a crucial clue to its identity. nih.gov Further fragmentation (MS/MS) of this impurity ion would reveal its substructures, allowing for detailed characterization. nih.gov
Isotope labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of a drug. In this approach, a stable isotope, such as ¹³C or ¹⁵N, is incorporated into the Nafcillin Sodium molecule. When the drug is metabolized, the resulting metabolites will also contain the isotopic label. This makes them easily distinguishable from endogenous compounds in a biological sample when analyzed by mass spectrometry, as they will appear at a slightly higher mass. This allows for the confident identification of drug-related material.
High-Resolution Mass Spectrometry for Trace Analysis
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of an ion. For trace analysis, HRMS is invaluable because it can distinguish between compounds that have the same nominal mass but different elemental formulas.
In the context of Nafcillin Sodium, HRMS can be used to:
Confirm the identity of the parent drug with high confidence.
Identify unknown metabolites and degradation products by determining their elemental composition. researchgate.net
Detect and quantify trace levels of impurities in the drug substance or formulation.
A study on a thermal degradation impurity of Nafcillin Sodium utilized HRMS to help propose a structure for the novel compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.
For Nafcillin Sodium and its metabolites or degradation products, various NMR experiments can be employed:
¹H NMR (Proton NMR): This provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.
¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms in a molecule.
2D NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the complete assembly of the molecular structure.
In a study identifying a new degradation impurity of Nafcillin Sodium, ¹H-NMR and ¹³C-NMR, along with 2D NMR techniques, were instrumental in characterizing the structure. nih.gov Similarly, multidimensional NMR was used to characterize a novel thermal degradation impurity of Nafcillin Sodium. researchgate.net The chemical shifts (δ) and coupling constants (J) from these spectra provide the definitive evidence for the proposed chemical structure. researchgate.net
1D and 2D NMR Techniques for Elucidating Side Chain and Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like Nafcillin Sodium. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to gain a detailed understanding of the core penicillin structure and its specific side chain.
1D NMR, primarily ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms within the molecule. For instance, in a study of a thermal degradation impurity of Nafcillin Sodium, ¹H and ¹³C NMR chemical shifts were instrumental in characterizing the novel compound. researchgate.net The chemical shifts (δ) are measured in parts per million (ppm) and are unique to the electronic environment of each nucleus. researchgate.net
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms.
COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC spectra correlate protons with the carbon atoms they are directly attached to.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. researchgate.net
These multidimensional techniques were vital in the complete structural characterization of a thermal degradation impurity of Nafcillin Sodium, allowing for the proposal of its complex structure. researchgate.net The analysis of various NMR data, including ¹H-¹H coupling constants (J), provides detailed conformational information. researchgate.net
A study on a thermal degradation impurity of Nafcillin Sodium in DMSO-d6 provides a detailed example of the application of these NMR techniques. researchgate.net
| Technique | Information Gained | Application to Nafcillin Sodium |
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Elucidates the structure of the side chain and the β-lactam core. |
| ¹³C NMR | Reveals the number and types of carbon atoms. | Confirms the carbon skeleton of the molecule. |
| COSY | Shows proton-proton correlations through bonds. | Establishes the connectivity of protons within the side chain and the core. |
| HSQC | Correlates protons to their directly attached carbons. | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows long-range proton-carbon correlations. | Helps in assembling the complete molecular structure, including the connection of the side chain to the core. |
Solid-State NMR for Polymorph Analysis
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of pharmaceutical development as it can affect a drug's stability, solubility, and bioavailability. Solid-state NMR (ssNMR) is a non-destructive technique that is highly sensitive to the local atomic environment, making it an excellent tool for identifying and characterizing different polymorphic forms of a drug substance like Nafcillin Sodium. irispublishers.comeuropeanpharmaceuticalreview.com
Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, such as chemical shift anisotropy and dipolar couplings. irispublishers.com These interactions provide detailed information about the molecular packing and conformation in the solid state. The differences in the ssNMR spectra of polymorphs arise from the distinct molecular environments in each crystal lattice. irispublishers.com
The ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment is a common ssNMR technique used for pharmaceutical analysis. irispublishers.comnih.gov It provides high-resolution spectra of solid samples, allowing for the differentiation of polymorphs. For example, ssNMR was used to characterize the polymorphic forms of fosinopril (B1673572) sodium, revealing differences in the environment of the side chain. nih.gov Similarly, it helped identify conformational polymorphism in cefazolin (B47455) sodium from different manufacturing processes. nih.gov While specific studies on Nafcillin Sodium polymorphs using ssNMR are not widely published, the principles and techniques are directly applicable.
| ssNMR Technique | Principle | Application in Polymorph Analysis |
| ¹³C CP/MAS | Cross-polarization enhances the signal of low-abundance nuclei like ¹³C, and magic-angle spinning reduces line broadening. | Differentiates between polymorphs by revealing distinct chemical shifts for carbon atoms in different crystal environments. |
| ¹H ssNMR | Provides information about proton environments and hydrogen bonding. | Can detect differences in hydrogen bonding networks between polymorphs. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Purity Assessment
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. frontiersin.orgcigrjournal.org They are valuable for the identification, purity assessment, and structural analysis of pharmaceuticals like Nafcillin Sodium. vscht.cz These techniques are often referred to as "fingerprint" methods because the vibrational spectrum of a molecule is unique. frontiersin.org
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. cigrjournal.org Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. researchgate.net The two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. cigrjournal.org
For Nafcillin Sodium, these techniques can be used to:
Identify functional groups: The presence of characteristic peaks for the β-lactam ring, amide linkages, carboxylic acid, and the naphthalene (B1677914) ring can be confirmed.
Assess purity: The presence of unexpected peaks may indicate impurities or degradation products.
Analyze polymorphism: Different polymorphic forms of a compound will exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions. americanpharmaceuticalreview.com
A study on the thermal degradation of Nafcillin Sodium utilized FTIR to help characterize the resulting impurity. researchgate.net Another study demonstrated the use of Raman and surface-enhanced Raman spectroscopy (SERS) for the rapid monitoring of benzylpenicillin sodium, a related penicillin, highlighting the potential for quantitative analysis. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance for Nafcillin Sodium |
| C=O stretch (β-lactam) | 1760-1800 | Characteristic of the four-membered lactam ring, crucial for its antibiotic activity. |
| C=O stretch (amide) | 1630-1680 | Confirms the presence of the amide linkage in the side chain. |
| C=O stretch (carboxylic acid) | 1700-1725 | Indicates the carboxylic acid functional group. |
| N-H bend (amide) | 1510-1550 | Further confirms the amide group. |
| Aromatic C=C stretch | 1400-1600 | Characteristic of the naphthalene ring in the side chain. |
Capillary Electrophoresis (CE) for Separation and Analysis of Nafcillin Sodium and Related Compounds
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net It is a powerful tool for the analysis of pharmaceuticals, including antibiotics like Nafcillin Sodium, offering advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. researchgate.netnih.gov
In CE, a narrow-bore capillary filled with a background electrolyte (BGE) connects two buffer reservoirs, and a high voltage is applied across the capillary. rsc.org Analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. rsc.org
CE methods have been developed for the analysis of various penicillins. For instance, a CE method was developed for the analysis of piperacillin, another β-lactam antibiotic. researchgate.net Capillary zone electrophoresis (CZE), a common mode of CE, has been used for the simultaneous quantification of multiple β-lactam antibiotics in plasma samples when coupled with tandem mass spectrometry (CZE-MS/MS). nih.gov The choice of BGE is critical for achieving optimal separation. nih.gov For the separation of penicillins, which are acidic, a basic BGE is often used to ensure they are negatively charged. nih.gov
A study demonstrated the separation of a mixture of penicillins, including nafcillin, using capillary electrophoresis with a sodium phosphate (B84403) buffer at pH 8.0. deltadot.com
| CE Parameter | Influence on Separation | Typical Conditions for Penicillin Analysis |
| Applied Voltage | Affects migration time and separation efficiency. Higher voltages generally lead to shorter analysis times. | -18 kV to 25 kV researchgate.netresearchgate.net |
| Background Electrolyte (BGE) | Determines the pH and ionic strength of the separation medium, influencing the charge and mobility of analytes. | Phosphate or borate (B1201080) buffers at basic pH. researchgate.netnih.gov |
| Capillary Temperature | Affects the viscosity of the BGE and the mobility of the analytes. | Controlled, e.g., at 20°C or 25°C. researchgate.net |
| Detection | UV-Vis absorbance is commonly used. Mass spectrometry (MS) provides higher selectivity and sensitivity. | UV detection at specific wavelengths (e.g., 220 nm) or MS/MS. researchgate.netnih.gov |
Bioanalytical Methodologies for In Vitro Detection and Quantification of Nafcillin Sodium in Biological Matrices
Bioanalytical methods are essential for studying the pharmacokinetics and metabolism of drugs like Nafcillin Sodium in biological fluids such as plasma, serum, and urine. ijcpcr.com These methods need to be highly selective and sensitive to accurately measure the concentration of the drug and its metabolites in complex biological matrices. ijcpcr.com
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the bioanalysis of penicillins. nih.govresearchgate.net This method offers excellent selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the analyte. nih.gov Sample preparation is a critical step to remove interferences from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijcpcr.com
A fast HPLC-MS/MS method was developed for the determination of eight common penicillins, including nafcillin, in infant formulas, utilizing a molecularly imprinted solid-phase extraction (MISPE) for sample clean-up. nih.gov This highlights the continuous development of more efficient and selective sample preparation techniques.
The validation of bioanalytical methods is crucial to ensure their reliability and reproducibility. ijcpcr.com Key validation parameters include: ijcpcr.comijpsjournal.com
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy: The closeness of the measured value to the true value.
Precision: The reproducibility of the method.
Linearity: The proportional response of the method over a range of concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
| Bioanalytical Method | Principle | Application to Nafcillin Sodium |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Gold standard for quantification in biological fluids due to high sensitivity and selectivity. nih.gov |
| HPLC-UV | Chromatographic separation with UV detection. | Can be used for quantification but is generally less sensitive and selective than LC-MS/MS. jssuni.edu.in |
| Immunoassays (e.g., ELISA) | Based on the specific binding of an antibody to the analyte. | Often used for rapid screening of samples. researchgate.net |
| Microbial Inhibition Assays | Detects the presence of the antibiotic based on its ability to inhibit the growth of a susceptible microorganism. | A simple and cost-effective screening method. researchgate.net |
Pharmacokinetic and Pharmacodynamic Modeling of Nafcillin Sodium Non Clinical Focus
In Vitro Characterization of Nafcillin (B1677895) Sodium Absorption and Distribution Properties
Plasma Protein Binding and Tissue Distribution Studies (e.g., in vitro binding assays)
The extent to which a drug binds to plasma proteins, primarily albumin, significantly influences its disposition, as only the unbound fraction is pharmacologically active and available for distribution and elimination. In vitro studies have consistently demonstrated that nafcillin is highly bound to human serum proteins.
Multiple investigations using various in vitro methods report a high degree of protein binding, with values consistently around 90%. wikipedia.org The binding is predominantly to albumin. drugbank.com An in vitro study employing a diafiltration technique investigated the reversibility of this binding and found that the interaction between nafcillin and human serum proteins is rapidly reversible. This dynamic equilibrium is crucial for maintaining a steady concentration of free drug available to diffuse into tissues.
The distribution of nafcillin into various body fluids has been reported, indicating its ability to move beyond the central circulation. drugbank.com Non-clinical data show its presence in bile, as well as pleural, amniotic, and synovial fluids, which is consistent with its primary route of elimination through hepatic mechanisms. drugbank.com
| Parameter | Reported Value | Primary Protein | Source |
|---|---|---|---|
| Degree of Protein Binding | 89.9 ± 1.5% | Albumin | drugbank.com |
| Degree of Protein Binding | ~90% | Not Specified | wikipedia.org |
| Binding Reversibility | Rapidly Reversible | Human Serum Proteins |
In Vitro Metabolism and Excretion Pathways of Nafcillin Sodium
Identification of Metabolites and Enzyme Systems Involved
In vitro models are essential for elucidating the metabolic fate of a drug, identifying the enzymes responsible, and comparing metabolic pathways across species. scispace.comresearchgate.neteuropa.eu For Nafcillin Sodium, hepatic metabolism is a key component of its disposition, although it accounts for less than 30% of the total biotransformation for most penicillins. drugbank.com The primary route of elimination is non-renal, involving hepatic inactivation and subsequent excretion into the bile. patsnap.com
Studies indicate that nafcillin is an inducer of cytochrome P-450 enzymes, specifically showing an effect on CYP2C9. wikipedia.org This induction potential is a critical parameter to define in vitro, as it can predict potential drug-drug interactions in a clinical setting. While it is known that nafcillin is converted to inactive metabolites, specific structural identification of these metabolites from in vitro systems is not detailed in the reviewed literature. The general pathway involves hydrolysis of the β-lactam ring to yield penicilloic acids, a common metabolic route for penicillins catalyzed by mammalian enzymes.
Metabolite Stability and Reactivity Studies
Information regarding the specific stability and reactivity of nafcillin metabolites is limited. The characterization of these metabolites as "inactive" suggests they lack significant pharmacological or toxicological activity. However, dedicated in vitro studies on the chemical stability or potential for covalent binding of these specific metabolites are not widely available.
In contrast, the stability of the parent compound, Nafcillin Sodium, has been evaluated under various conditions. Studies using stability-indicating high-performance liquid chromatography (HPLC) have assessed its stability in different solutions for parenteral administration. For instance, nafcillin sodium (10 mg/mL) in 0.9% sodium chloride injection was found to be stable for at least 7 days at 25°C and 44 days at 5°C, with less than a 2% loss of potency under these conditions. nih.govresearchgate.net Other studies have confirmed its stability in various infusion-related materials like polyvinyl chloride reservoirs and elastomeric infusion devices, which is critical for ensuring drug integrity prior to administration. nih.govscirp.org These findings relate to the parent drug's chemical stability and not that of its biotransformation products.
| Temperature | Storage Duration | Potency Loss | Source |
|---|---|---|---|
| 25°C (Room Temperature) | 7 days | < 2% | nih.govresearchgate.net |
| 5°C (Refrigerated) | 44 days | < 2% | nih.govresearchgate.net |
| 25°C (Room Temperature) | 14 days | 17.7% | nih.govresearchgate.net |
Computational Pharmacokinetic Modeling of Nafcillin Sodium Disposition
Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, provides a mechanistic framework to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govresearchgate.net A PBPK model integrates drug-specific physicochemical data with species-specific physiological and anatomical information to predict drug concentrations in various tissues over time. nih.govmdpi.com
As of now, a specific, publicly available PBPK model for nafcillin has not been prominently featured in the scientific literature. However, the development of such a model would be a valuable tool for non-clinical research. A potential PBPK model for nafcillin would consist of several interconnected compartments representing key organs and tissues (e.g., liver, kidney, fat, muscle, and a central blood compartment).
The key components required to build a nafcillin PBPK model would include:
System-specific parameters: Organ volumes, blood flow rates, and tissue composition for the species being modeled (e.g., rat, mouse, or human).
Drug-specific parameters:
Physicochemical properties: Molecular weight, pKa, and lipophilicity (logP).
Absorption parameters (if modeling non-intravenous routes).
Tissue-to-plasma partition coefficients, which could be predicted using in silico algorithms.
Plasma protein binding values (e.g., ~90% bound).
Metabolic clearance parameters: In vitro data on hepatic metabolism (e.g., Vmax, Km for relevant enzymes like CYP2C9) would be used to model hepatic clearance.
Renal and biliary excretion rates.
Once developed and validated against experimental in vitro and in vivo data, such a computational model could be used to simulate nafcillin disposition under various conditions, explore the impact of enzyme induction, and extrapolate pharmacokinetics across different species, thereby supporting further non-clinical development and research. mdpi.comnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling for In Silico Predictions
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound by integrating its physicochemical properties with known physiological and anatomical data. nih.govfrontiersin.org In a non-clinical context, PBPK models for Nafcillin Sodium would be constructed to predict its pharmacokinetic profile in various preclinical species and to estimate its distribution in specific tissues, which is crucial for understanding efficacy at the site of infection. mdpi.comdntb.gov.ua
The development of a PBPK model for nafcillin involves creating a multi-compartment model representing key organs and tissues (e.g., blood, liver, kidney, lung) connected by blood flow. mdpi.comfrontiersin.org This "bottom-up" model construction relies on two categories of input parameters:
System-specific parameters: These are physiological values for the preclinical species being modeled, such as organ volumes, blood flow rates, and tissue composition. mdpi.com
Drug-specific parameters: These include physicochemical properties of nafcillin (e.g., molecular weight, pKa, LogP, solubility) and its ADME characteristics. drugbank.com Key nafcillin-specific parameters would include its high degree of plasma protein binding (approximately 90%, mainly to albumin) and its primary elimination through non-renal routes, including hepatic inactivation and biliary excretion. wikipedia.org
Once constructed, the PBPK model can be used for in silico predictions to simulate concentration-time profiles in plasma and various tissues. mdpi.com This is particularly valuable for predicting exposure at target sites that may not be easily sampled in vivo. frontiersin.org The model can also be used to extrapolate pharmacokinetics across different preclinical species, a process known as interspecies scaling, which can help in designing more effective animal studies. mdpi.comresearchgate.net Minimalistic PBPK (mPBPK) models, which focus only on core tissues relevant to the compound's disposition and site of action, can accelerate this process by reducing computational requirements while retaining predictive power. frontiersin.org
Population Pharmacokinetic Approaches (Theoretical)
Population pharmacokinetics (PopPK) is a modeling technique used to quantify and explain the variability in drug concentrations among subjects in a target population. In a non-clinical setting, a theoretical PopPK model for nafcillin would be developed using data from animal studies to characterize its typical pharmacokinetic profile and the sources of variability. This approach is particularly useful in preclinical studies where sparse sampling (collecting few blood samples per animal) is common. nih.gov
The development of a PopPK model for nafcillin would theoretically involve these steps:
Structural Model Development: A compartmental model, such as a one- or two-compartment model, would be chosen to describe the typical time course of nafcillin concentration in the central compartment (plasma/blood). scispace.com
Covariate Analysis: Preclinical subject characteristics, or covariates, would be tested for their influence on pharmacokinetic parameters. For a compound like nafcillin, relevant covariates in animal models might include body weight, age, and markers of renal or hepatic function. scispace.com
Modeling Variability: The model would quantify both inter-individual variability (the differences in PK parameters from one animal to another) and residual unexplained variability (which includes measurement error). rug.nl
For example, a model for a similar beta-lactam, flucloxacillin, was developed using non-linear mixed-effects modeling to analyze total and unbound drug concentrations. rug.nl A similar approach for nafcillin would allow researchers to simulate expected concentration profiles under various conditions, helping to refine study designs and understand the factors that influence drug exposure in preclinical models. scispace.com
Pharmacodynamic Modeling of Nafcillin Sodium's Antimicrobial Activity in In Vitro Systems
Time-Kill Curve Analysis and Minimum Inhibitory Concentration (MIC) Determinations (in vitro)
The in vitro antimicrobial activity of Nafcillin Sodium is fundamentally characterized by determining its Minimum Inhibitory Concentration (MIC) and assessing its bactericidal activity through time-kill curve analysis.
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. biomall.innih.gov For nafcillin, MICs are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). nih.govasm.org This method involves preparing serial two-fold dilutions of nafcillin in a 96-well microtiter plate, inoculating each well with a standardized bacterial suspension (e.g., 5 x 10^5 colony-forming units [CFU]/mL), and incubating overnight. biomall.innih.gov The MIC is recorded as the lowest nafcillin concentration that shows no visible growth. biomall.in
Research has established nafcillin MIC values against various staphylococcal isolates. For Methicillin-Susceptible Staphylococcus aureus (MSSA), the MIC is typically low. In contrast, for Methicillin-Resistant S. aureus (MRSA) and heterogeneously vancomycin-intermediate S. aureus (hVISA), nafcillin MICs are significantly higher, reflecting resistance. nih.govplos.org
| Isolate Type | Number of Isolates | Nafcillin MIC₅₀ (µg/mL) | Nafcillin MIC₉₀ (µg/mL) | Nafcillin MIC Range (µg/mL) |
| hVISA | 25 | 128 | 256 | 4 - 256 |
| MRSA (ST5 Clone) | 63 | 512 | 1024 | Not Reported |
| MRSA (ST72 Clone) | 44 | 16 | 32 | Not Reported |
| All MRSA Isolates | 107 | 256 | 512 | Not Reported |
| MSSA (Study Isolates) | 2 | Not Applicable | Not Applicable | 0.5 |
Data sourced from studies on heterogeneously vancomycin-intermediate S. aureus (hVISA) and clinical methicillin-resistant S. aureus (MRSA) isolates. asm.orgnih.gov
Time-Kill Curve Analysis: Time-kill assays provide a dynamic picture of an antibiotic's effect over time. researchgate.net These experiments involve exposing a standardized inoculum of bacteria (e.g., ~10^6 to 10^7 CFU/mL) to a fixed concentration of nafcillin, often at multiples of the MIC (e.g., 1x MIC, 25x MIC). researchgate.netresearchgate.net Aliquots are removed at various time points (e.g., 0, 4, 8, 24 hours), serially diluted, and plated to quantify the remaining viable bacteria. plos.org The results are plotted as log₁₀ CFU/mL versus time. researchgate.netplos.org
In vitro studies using time-kill analysis have shown that nafcillin, when combined with vancomycin (B549263), demonstrates synergy against the majority of hVISA strains. nih.govplos.org For example, one study found that the combination of vancomycin and nafcillin, each at half their respective MICs, showed synergy in 92% of the 25 hVISA strains tested. nih.govnih.gov Against MSSA, nafcillin alone can achieve bactericidal activity (a ≥3-log₁₀ CFU/mL reduction), whereas against MRSA its activity is minimal. nih.govplos.org However, when combined with vancomycin, the time to achieve bactericidal activity against MRSA was significantly reduced to 6.3 hours, a level of killing not achieved by either drug alone. nih.govplos.org
Integration of PK/PD Principles in In Vitro Infection Models
To better predict the in vivo efficacy of nafcillin, researchers integrate pharmacokinetic (PK) and pharmacodynamic (PD) principles using dynamic in vitro infection models. nih.govoup.com Unlike static MIC tests or time-kill assays with fixed concentrations, these models simulate the changing drug concentrations that occur in the human body over time. nih.govfibercellsystems.com
The hollow fiber infection model (HFIM) is a prominent two-compartment in vitro system used for this purpose. fibercellsystems.comfibercellsystems.combio-connect.nl In the HFIM, bacteria are contained within the extracapillary space of a hollow fiber cartridge, while a central reservoir circulates fresh medium. fibercellsystems.comresearchgate.net The antibiotic is administered into the central reservoir, and its clearance is simulated by pumping drug-free medium into the system at a rate that mimics the drug's half-life. nih.govfibercellsystems.com This setup allows bacteria to be exposed to clinically relevant, fluctuating concentrations of nafcillin over extended periods, such as 72 hours. nih.govnih.gov
Mathematical Modeling of Resistance Evolution Under Various In Vitro Drug Exposure Regimens
Mathematical modeling provides a framework to understand and predict the emergence of antibiotic resistance under different drug pressures. elifesciences.orgnih.goved.ac.uk When applied to nafcillin, these models use data generated from in vitro systems, such as the hollow fiber infection model, to simulate the population dynamics of susceptible and resistant bacteria under various drug exposure regimens. nih.govnih.gov
The evolution of resistance is influenced by the interplay between the drug's pharmacokinetics and its pharmacodynamics. nih.gov A key concept in this area is the Mutant Selection Window (MSW), which is the concentration range between the MIC of the susceptible population and the MIC of the least susceptible single-step mutants. oup.comspringernature.com Drug concentrations that fall within this window can inhibit the growth of susceptible bacteria while simultaneously selecting for the growth of pre-existing resistant mutants. oup.com
In vitro dynamic models can simulate nafcillin concentration-time profiles that oscillate, mimicking clinical dosing. nih.gov During these simulations, drug levels may periodically fall into the MSW. Mathematical models can be developed to analyze the temporal dynamics of bacterial populations under these conditions. nih.govnih.gov For example, a model could incorporate terms for the natural growth rate of bacteria, the killing effect of nafcillin (which is concentration-dependent), and the mutation rate from susceptible to resistant. nih.gov
By fitting such models to experimental data from in vitro studies—where bacterial counts of both susceptible and resistant populations are measured over time at different simulated nafcillin exposures—researchers can estimate critical parameters. These parameters can include the rate of resistance acquisition and the relative fitness of the resistant mutants. nih.gov These models can then be used to predict which dosing regimens are most likely to suppress the amplification of resistant subpopulations, thereby providing a quantitative basis for designing strategies to minimize the evolution of nafcillin resistance. nih.govelifesciences.org
Ecological and Environmental Considerations of Nafcillin Sodium
Environmental Fate and Transport of Nafcillin (B1677895) Sodium in Aquatic and Terrestrial Ecosystems
The persistence, mobility, and transformation of Nafcillin Sodium in the environment are governed by a combination of its physicochemical properties and various environmental factors. wikipedia.orge3s-conferences.org Once introduced into soil or water, it is subject to several degradation and transport processes that determine its concentration and distribution. e3s-conferences.org
The degradation of Nafcillin Sodium in the environment can occur through abiotic and biotic pathways. The stability of the molecule, particularly its characteristic β-lactam ring, is a key factor in its environmental persistence. nih.govmase.gov.it
Hydrolysis: The primary degradation pathway for Nafcillin and other β-lactam antibiotics is the hydrolytic cleavage of the β-lactam ring. mase.gov.itnih.gov This process can be influenced by pH, with Nafcillin being inactivated to a variable degree in acidic mediums. nih.gov Studies on degradation under conditions of humidity and temperature have confirmed that the hydrolytic opening of the β-lactam ring is a key mechanism. nih.gov This instability is a characteristic of the penicillin class. mase.gov.it
Photodegradation: Exposure to sunlight can contribute to the breakdown of antibiotics. nih.gov Studies combining ultrasound with UVC light (sono-photolysis) have demonstrated the degradation of Nafcillin in water. nih.govmdpi.com The process, which involves the action of hydroxyl radicals and direct UV photolysis, can lead to almost complete elimination of the parent compound. mdpi.com
| Degradation Pathway | Description | Key Influencing Factors |
| Hydrolysis | Cleavage of the β-lactam ring by water. | pH, Temperature, Humidity. nih.govnih.gov |
| Photodegradation | Breakdown of the molecule by light energy (e.g., UV). | Light intensity, Presence of photosensitizers. nih.govmdpi.com |
| Biodegradation | Breakdown by microorganisms. | Microbial community composition, Temperature, Oxygen levels, Availability of nutrients. mdpi.comnih.gov |
The mobility of Nafcillin Sodium in terrestrial environments is largely controlled by its adsorption to soil and sediment particles. nih.gov This process, in turn, influences its potential to leach into groundwater. nih.gov
Adsorption is quantified by the soil-water partition coefficient (Kd), which can be normalized to the organic carbon content of the soil to yield the organic carbon-water (B12546825) partition co-efficient (Koc). chemsafetypro.comucanr.edu A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests weak adsorption and a higher potential for leaching. ucanr.edunih.gov
Soil Properties: The amount of organic matter, clay content, and pH are critical. gcu.ac.uk Partitioning of some antibiotics to sediment has been shown to be positively correlated with the Total Organic Carbon (TOC) content. nih.gov
Chemical Properties: The molecular structure and charge of the antibiotic molecule at a given environmental pH affect its interaction with soil particles. nih.gov
Given that penicillins are generally hydrophilic, Nafcillin is expected to have a relatively low adsorption capacity and thus be mobile in many soil environments, posing a potential risk for transport into groundwater and surface waters via runoff. nih.govnih.gov
Occurrence and Persistence of Nafcillin Sodium and its Degradation Products in Environmental Compartments
The continuous introduction of antibiotics into the environment can lead to their persistent presence at low concentrations in water, soil, and sludge. frontiersin.orgnih.gov The half-life of an antibiotic, which is the time taken for its concentration to reduce by half, varies depending on the compound and environmental conditions. nih.gov For instance, some penicillins are easily decomposed, while other classes of antibiotics can persist for much longer. nih.gov
Detecting the trace levels of Nafcillin and its residues in complex environmental matrices like wastewater or sludge requires highly sensitive and selective analytical methods. nih.gov The low concentrations expected necessitate sample preparation steps such as extraction and purification. nih.gov
A common approach involves solid-phase extraction (SPE) to concentrate the analyte from a water sample and remove interfering substances. nih.govresearchgate.net This is followed by analysis using high-performance liquid chromatography (HPLC), often coupled with a UV-diode array detector (UV-DAD) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS or LC-MS/MS). nih.govresearchgate.net For the analysis of penicillins like Nafcillin, the negative electrospray ionization mode (ESI(-)) has been found to be highly sensitive. researchgate.net Using such methods, Nafcillin has been detected in environmental samples, including sludge from artificial recharge plants. nih.gov
| Technique | Description | Application |
| Solid-Phase Extraction (SPE) | A sample preparation technique used to clean up and preconcentrate analytes from a solution. | Used for aqueous samples like wastewater and river water. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | A technique to separate, identify, and quantify each component in a mixture. | Separates Nafcillin from other compounds in the environmental extract. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective analytical technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Confirmatory analysis and quantification of trace levels of Nafcillin and its degradation products. researchgate.netresearchgate.net |
During degradation, the parent Nafcillin molecule is transformed into various byproducts. Identifying these transformation products is crucial, as they may also possess biological activity or have different environmental fates. nih.gov
Several degradation products of Nafcillin have been identified through stability and thermal degradation studies. The hydrolytic opening of the β-lactam ring leads to the formation of Nafcillin Penilloic Acid . nih.gov Thermal degradation can produce more complex structures. One study identified a novel impurity named (2R,4S)-2-((R)-carboxy(2-ethoxy-1-naphthamido)methyl)-3-((2-ethoxy-1-naphthoyl)glycyl)-5,5-dimethylthiazolidine-4-carboxylic acid . Other known related substances include Nafcillin Desmethyl Impurity and 2-ethoxy-1-napthoic acid . nih.govmdpi.com Another complex degradant, formed under storage conditions through hydrolysis and rearrangement, was identified as N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine . nih.gov
| Transformation Product | Formation Pathway |
| Nafcillin Penilloic Acid | Hydrolysis of the β-lactam ring. nih.gov |
| (2R,4S)-2-((R)-carboxy(2-ethoxy-1-naphthamido)methyl)-3-((2-ethoxy-1-naphthoyl)glycyl)-5,5-dimethylthiazolidine-4-carboxylic acid | Thermal degradation. mdpi.com |
| N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine | Hydrolysis and molecular rearrangement under storage conditions. nih.gov |
| Nafcillin Desmethyl Impurity | Synthesis byproduct or degradation. nih.gov |
| 2-ethoxy-1-napthoic acid | Thermal degradation. mdpi.com |
Impact of Nafcillin Sodium Residues on Microbial Community Structure and Function in the Environment
The introduction of antibiotics into the environment, even at sub-inhibitory concentrations, can act as a selective pressure, potentially altering the structure and function of natural microbial communities. mdpi.comnih.gov These communities are fundamental to key ecological processes such as nutrient cycling. nih.govscirp.org
Exposure to antibiotics can lead to a reduction in microbial diversity and biomass. nih.govscirp.org It can also affect specific microbial functions crucial for ecosystem health. scirp.org For example, key nitrogen cycle processes like nitrification and denitrification can be impacted. Studies on various antibiotics have shown that they can inhibit these processes, although the effect is dependent on the specific antibiotic and its concentration. scirp.orgfrontiersin.org For instance, some studies have shown that tetracycline (B611298) exposure can inhibit the final step of denitrification, leading to an accumulation of nitrous oxide (N₂O), a potent greenhouse gas. nih.gov Conversely, a study on a stabilized nitrifying sludge found that other β-lactam antibiotics, ampicillin (B1664943) and benzylpenicillin, produced no significant effect on the nitrification rate.
Selection Pressure for Resistance Genes in Environmental Microbiomes
The introduction of antibiotics like Nafcillin sodium into natural environments, even at sub-inhibitory concentrations, exerts significant selection pressure on native microbial communities. nih.gov This pressure favors the survival and proliferation of bacteria that possess resistance genes, leading to a gradual increase in the prevalence of resistance within the environmental microbiome. nih.gov Nafcillin is a beta-lactam antibiotic, and its presence in soil and water can select for bacteria carrying genes that confer resistance to this class of drugs, most notably genes encoding for β-lactamase enzymes. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.
Microorganisms that naturally produce antibiotics have also evolved resistance mechanisms to protect themselves. However, the anthropogenic introduction of synthetic and semi-synthetic antibiotics like nafcillin creates a new selective landscape. mdpi.com In environments contaminated with nafcillin, susceptible bacteria are killed or have their growth inhibited, while resistant bacteria thrive due to reduced competition. researchgate.netnih.gov This process enriches the environmental reservoir of antibiotic resistance genes (ARGs), which can then be transferred to other bacteria. The environmental concentrations of antibiotics may be high enough to inhibit the growth of wild-type bacterial populations, directly causing a selective pressure that increases the prevalence of resistance. nih.gov
Table 1: Factors Influencing Selection Pressure in Environmental Microbiomes
| Factor | Description | Potential Impact of Nafcillin |
|---|---|---|
| Antibiotic Concentration | The concentration of the antibiotic in the environment. Even low, sub-lethal concentrations can select for resistant strains. | Persistent low-level contamination from wastewater effluent can be sufficient to select for nafcillin-resistant bacteria. |
| Bioavailability | The fraction of the antibiotic that is available to interact with microorganisms. This can be affected by sorption to soil particles or organic matter. | Nafcillin's chemical properties will determine its persistence and interaction with environmental matrices, influencing its selective potential. |
| Microbial Community Composition | The types and diversity of microorganisms present in the environment. | Environments with a high bacterial load and diversity may have a greater pre-existing pool of resistance genes, accelerating the selection process. |
| Presence of Other Stressors | Co-contaminants such as heavy metals can co-select for antibiotic resistance, as resistance genes for both are often located on the same mobile genetic elements. | The presence of other pollutants in contaminated sites can exacerbate the selection for nafcillin resistance. |
Horizontal Gene Transfer of Resistance Determinants in Environmental Niches
A critical aspect of the spread of antibiotic resistance is horizontal gene transfer (HGT), a process by which bacteria share genetic material. cdnsciencepub.com This mechanism allows for the rapid dissemination of resistance genes, including those conferring resistance to nafcillin, among different bacterial species and genera in environmental settings. researchgate.netcdnsciencepub.com HGT is a more rapid mechanism for acquiring resistance than spontaneous mutation. cdnsciencepub.com Environmental niches such as wastewater treatment plants, agricultural soils, and aquatic sediments are considered hotspots for HGT. nih.gov
The primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, often plasmids, through direct cell-to-cell contact. Many genes encoding for β-lactamases are located on conjugative plasmids. mdpi.com
Transformation: The uptake of naked DNA from the environment by naturally competent bacteria. nih.gov
Transduction: The transfer of bacterial DNA from one bacterium to another by bacteriophages (viruses that infect bacteria). nih.gov
The presence of nafcillin in the environment not only selects for bacteria that already have resistance genes but also promotes the transfer of these genes. Mobile genetic elements (MGEs) like plasmids and transposons, which frequently carry β-lactamase genes, can be transferred between environmental bacteria and potentially to human pathogens. nih.govmdpi.com This creates a significant public health risk by replenishing the reservoir of clinically relevant resistance determinants in the environment. researchgate.net Research has provided evidence that recent HGT and environmental selection play a vital role in the acquisition and diversification of bacterial ARGs in natural environments like soil. nih.gov
Remediation Strategies for Nafcillin Sodium Contamination in Water and Soil
Given the risks associated with nafcillin contamination, effective remediation strategies are necessary to remove this antibiotic from water and soil. Conventional wastewater treatment plants are often not equipped to completely eliminate antibiotics. nih.gov Therefore, advanced and specialized methods are being investigated.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net AOPs are considered highly effective for degrading persistent organic pollutants like antibiotics. nih.gov Several AOPs have shown promise for the degradation of nafcillin.
One effective method is the Photoelectro-Fenton (PEF) process, which combines electrochemical processes, Fenton's reagent (Fe²⁺ and H₂O₂), and UV light. nih.gov The PEF process generates a high concentration of hydroxyl radicals that can effectively break down the nafcillin molecule. Studies have demonstrated that the PEF process can achieve total removal of nafcillin from water after 90 minutes of treatment. nih.gov
Another AOP is sonochemistry , which utilizes high-frequency ultrasound to induce the formation of radicals that degrade pollutants. cncb.ac.cn The degradation of nafcillin via sonochemistry follows pseudo-first order kinetics. This process can be enhanced by combining it with UV light (sono-photolysis) or Fenton's reagent (sono-Fenton and sono-photo-Fenton), leading to degradation rates of over 90% in complex water matrices. cncb.ac.cn
Table 2: Efficacy of Advanced Oxidation Processes for Nafcillin Degradation
| AOP Method | Conditions | Degradation Efficiency/Kinetics | Reference |
|---|---|---|---|
| Sonochemistry | 375 kHz, 24.4 W | Pseudo-first order kinetic constant (k): 0.0550 min⁻¹ | cncb.ac.cn |
| Photoelectro-Fenton (PEF) | Electrolysis | Total removal of Nafcillin after 90 minutes | nih.gov |
| Sono-photo-Fenton | Ultrasound + UVC + Ferrous ion | >90% degradation in simulated wastewater effluent after 60 min | cncb.ac.cn |
| Sono-photo-Fenton | Ultrasound + UVC + Ferrous ion | 100% removal of antimicrobial activity after 20 minutes | cncb.ac.cn |
Biological Treatment Approaches
Biological treatment approaches utilize microorganisms to break down or transform contaminants into less harmful substances. These methods are often considered more cost-effective and environmentally friendly than chemical methods. researchgate.net While many antibiotics are designed to be recalcitrant to microbial degradation, certain microorganisms can metabolize them.
Research has shown that a combined approach can be highly effective. For instance, the organic intermediates generated after the initial AOP treatment of nafcillin can be completely eliminated by a subsequent anaerobic biological process . nih.gov This demonstrates that while AOPs are effective at breaking down the parent antibiotic compound, biological treatment is crucial for the complete mineralization of the resulting byproducts. nih.gov
Strategies for the bioremediation of antibiotic-contaminated soil and water include:
Biostimulation: Involves modifying the environment (e.g., by adding nutrients or electron acceptors) to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminant. frontiersin.org
Bioaugmentation: The introduction of specific, pre-selected microbial strains or consortia with the ability to degrade the target pollutant into the contaminated site. researchgate.net
While specific microbial pathways for the complete biodegradation of nafcillin are not yet fully elucidated, the general principles of bioremediation are applicable. The effectiveness of these approaches depends on various factors, including the chemical nature of the antibiotic, soil and water conditions, and the metabolic capabilities of the microbial communities present. researchgate.net
Future Research Directions and Unexplored Avenues for Nafcillin Sodium
Discovery of Novel Analogues Through Combinatorial Chemistry and High-Throughput Screening (Non-Clinical)
The quest for new antibiotics has been hampered by a lack of novel scaffolds. mdpi.com One forward-looking strategy involves the chemical modification of existing, proven antibiotics like nafcillin (B1677895). Combinatorial chemistry, a methodology for rapidly synthesizing a vast number of different but structurally related molecules, offers a powerful tool for creating libraries of novel nafcillin analogues. google.commedwinpublishers.com This approach allows for systematic modifications to nafcillin's side chains while preserving the core β-lactam ring essential for its primary mechanism of action. medwinpublishers.com
These extensive chemical libraries can then be subjected to high-throughput screening (HTS) to rapidly assess their biological activity. mdpi.commdpi.com HTS platforms can be designed to screen for enhanced activity against nafcillin-resistant strains, broader spectrum activity, or improved binding to mutated penicillin-binding proteins (PBPs). mdpi.commdpi.com For instance, miniaturized 384-well plate assays can be used to efficiently evaluate thousands of compounds for their ability to inhibit bacterial growth or disrupt biofilm formation. mdpi.com Furthermore, novel screening techniques, such as those using molecularly imprinted polymers (MIPs), could be developed through combinatorial approaches to identify analogues with specific recognition capabilities. researchgate.net The goal of this non-clinical approach is to identify lead compounds from these libraries that exhibit superior properties to the parent nafcillin molecule, paving the way for the development of next-generation penicillinase-resistant penicillins.
Advanced Structural Biology and Biophysical Studies of Target-Drug Interactions
A profound understanding of how nafcillin interacts with its molecular targets is fundamental to overcoming resistance. Nafcillin, like other penicillins, primarily targets bacterial Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the synthesis of the peptidoglycan cell wall. mdpi.comresearchgate.net While it is known to be a nonselective inhibitor of several PBPs (PBP1, PBP2, and PBP3), the precise structural basis for its binding and the mechanisms by which mutations confer resistance are areas ripe for advanced research. researchgate.net
High-resolution structural biology techniques, particularly X-ray crystallography, have provided atomic-level insights into these interactions. A key study successfully determined the crystal structure of Staphylococcus aureus PBP4 in a covalent complex with nafcillin. nih.gov This revealed specific interactions, such as those between the carboxyl group on nafcillin's thiazolidine (B150603) ring and the amino acid residue Thr-260 within the protein's active site. nih.gov
Future research should expand on this by:
Solving structures of nafcillin bound to other critical PBPs (e.g., PBP1, PBP2, PBP3) from various clinically relevant pathogens.
Characterizing the structures of mutated PBPs from resistant strains to visualize how structural changes impede nafcillin binding. nih.gov
Employing biophysical techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify the binding affinity and kinetics of these interactions.
Utilizing advanced methods such as solvent-induced protein precipitation (iSPP) coupled with mass spectrometry to study the engagement of nafcillin with its targets directly within complex bacterial lysates. acs.org
This detailed structural and biophysical data is invaluable for the rational design of new nafcillin analogues that can effectively bind to and inhibit resistant PBP variants.
| Target Protein | Function | Interaction with Nafcillin | References |
| PBP1 | Transpeptidase & Transglycosylase | Binding confirmed; non-selective target | researchgate.net |
| PBP2 | Transpeptidase (cell shape) | Binding confirmed; non-selective target | researchgate.net |
| PBP3 | Transpeptidase (cell division) | Binding confirmed; non-selective target | researchgate.net |
| PBP4 | Transpeptidase & Carboxypeptidase | Binding confirmed; covalent complex structurally characterized | nih.gov |
Development of Predictive In Silico Models for Resistance and Drug Activity
Computational modeling provides a powerful, cost-effective, and rapid approach to understanding and predicting antibiotic resistance and activity. mdpi.com For nafcillin, in silico methods represent a largely untapped resource for future research. These models can accelerate the discovery of novel compounds and help elucidate complex resistance mechanisms. mdpi.comuni-hamburg.de
Future research directions include:
Molecular Docking and Dynamics: These simulations can predict how nafcillin and its potential analogues bind to PBP active sites. uni-hamburg.de By modeling interactions with both wild-type and mutant PBP structures, researchers can pre-screen for analogues that are likely to overcome known resistance mutations. nih.govuni-hamburg.de
Pharmacophore Modeling: This technique identifies the key chemical features essential for a molecule's biological activity. psu.edu Pharmacophore models based on nafcillin's interaction with PBPs can be used to virtually screen large chemical databases for diverse, non-penicillin scaffolds that might exhibit similar antibacterial activity but are not susceptible to beta-lactamases. acs.org
Machine Learning (ML) Models: ML algorithms can be trained on large datasets of bacterial genomic information and corresponding nafcillin susceptibility data. For example, data from adaptive laboratory evolution experiments, which identify the specific genetic mutations causing nafcillin resistance, can be used to build models that predict resistance based on a pathogen's genetic sequence. nih.govcapes.gov.br These predictive models could one day inform clinical decisions and guide the development of diagnostics. mdpi.com
Computational studies have already demonstrated success in identifying molecules that act as adjuvants to nafcillin, such as the flavonoid diosmin, showcasing the potential of these methods to enhance the utility of existing drugs. mdpi.comresearchgate.net
Exploration of Synergistic Effects with Other Non-Antibiotic Compounds (In Vitro/Mechanistic)
While the synergy of nafcillin with other antibiotics like daptomycin (B549167) and vancomycin (B549263) has been explored, a significant and underexplored avenue is its combination with non-antibiotic compounds. oup.comresearchgate.net This approach aims to restore nafcillin's efficacy against resistant strains or enhance its activity by targeting different bacterial pathways simultaneously.
Promising research has emerged from computational drug repositioning studies, which identified the non-antibiotic flavonoid diosmin as a potential adjuvant for nafcillin. mdpi.comresearchgate.net In vitro follow-up work has begun to explore this synergy, with proposed mechanisms including the inhibition of the Lon protease, a key enzyme involved in bacterial stress responses and persister cell formation. researchgate.netscilit.com Another example is the antidiabetic drug metformin , which has been suggested through computational studies to have adjuvant properties when combined with β-lactams. researchgate.net
Future mechanistic and in vitro studies should focus on:
Systematic Screening: Testing libraries of approved non-antibiotic drugs and natural compounds for synergistic activity with nafcillin against resistant strains like MRSA.
Mechanism of Action Studies: Once a synergistic pair is identified, elucidating the underlying mechanism is crucial. This could involve investigating if the non-antibiotic compound increases cell permeability, inhibits an efflux pump, disrupts a key metabolic pathway, or targets a virulence factor. researchgate.net
Time-Kill Assays and Checkerboard Assays: These standard in vitro methods can quantify the degree of synergy and confirm the enhanced bacterial killing effect of the combination. oup.comnih.gov
This research could lead to novel combination therapies that revitalize nafcillin as a viable treatment option for difficult-to-treat infections.
Environmental Engineering Solutions for Mitigating Antibiotic Resistance Dissemination
The dissemination of antibiotics and antibiotic resistance genes (ARGs) into the environment, largely through wastewater, is a critical driver of the global resistance crisis. frontiersin.orgplos.org Antibiotics like nafcillin, when excreted and passed through wastewater treatment plants (WWTPs) not designed for their removal, can exert selective pressure on environmental microbes, fostering reservoirs of resistance. frontiersin.orgoup.com
Future research must focus on environmental engineering solutions to break this cycle. This is a crucial component of the "One Health" approach, which recognizes the interconnectedness of human, animal, and environmental health. mdpi.comarchives.gov Key research avenues include:
Advanced Wastewater Treatment: Investigating and implementing tertiary treatment technologies such as ozonation, advanced oxidation processes, and activated carbon filtration in WWTPs to effectively remove antibiotic residues like nafcillin and their degradation products. plos.org
Targeting DNA Pollution: Developing methods to not only remove the chemical antibiotics but also to inactivate the "DNA pollution" from antibiotic-resistant bacteria and mobile genetic elements present in sewage effluent. plos.org
Source Intervention: Identifying and managing key points of antibiotic entry into the environment, such as effluent from pharmaceutical manufacturing facilities and agricultural runoff. researchgate.netnih.gov
Biosecurity and Environmental Monitoring: Establishing frameworks for monitoring antibiotic concentrations and the abundance of ARGs in waterways to assess the effectiveness of mitigation strategies and identify hotspots of contamination. plos.orgwww.gov.uk
Co-development of engineering solutions to tackle both the chemical and biological drivers of resistance in the environment is required to reduce the environmental pressure caused by wastewater. plos.org
Integration of Omics Technologies (Genomics, Proteomics) in Resistance Research (Mechanistic Focus)
Omics technologies, which provide a global view of a cell's molecular components, are powerful tools for uncovering the intricate mechanisms of antibiotic resistance. researchgate.netfrontiersin.org Integrating genomics, proteomics, and metabolomics can provide a holistic understanding of how bacteria respond and adapt to nafcillin pressure.
Genomics: Whole-genome sequencing (WGS) of nafcillin-resistant strains is a cornerstone of this approach. Adaptive laboratory evolution (ALE) studies, where bacteria like S. aureus are exposed to gradually increasing concentrations of nafcillin, have successfully used WGS to pinpoint the specific genetic mutations responsible for resistance. nih.govcapes.gov.br These studies have demonstrated that the evolutionary path to resistance can be environment-dependent and have identified key mutations in specific genes and operons. nih.govcapes.gov.br
| Gene/Operon | Function | Observed Mutation's Effect | References |
| vraRST | Three-component regulatory system | Regulates cell wall and membrane genes; mutations found in multiple resistant lineages | nih.govcapes.gov.br |
| apt | Adenine phosphoribosyltransferase | Involved in purine (B94841) metabolism; mutations associated with adaptation to growth media | capes.gov.br |
Proteomics: This technology analyzes the entire protein complement of a cell. researchgate.net In the context of nafcillin resistance, proteomics can be used to:
Quantify changes in the expression levels of different PBPs in response to nafcillin exposure.
Identify other proteins whose expression is altered, such as those involved in cell wall stress responses, efflux pumps, or metabolic pathways. frontiersin.org
Characterize post-translational modifications of proteins that may contribute to a resistant phenotype.
Metabolomics: This approach profiles the complete set of small-molecule metabolites within a cell. nih.gov It can reveal how nafcillin treatment perturbs bacterial metabolic networks. By comparing the metabolic fingerprints of susceptible and resistant strains, researchers can identify altered pathways that may represent novel targets for synergistic drug combinations. nih.gov
The integration of these omics datasets provides a multi-layered, comprehensive view of resistance mechanisms, moving beyond a single gene or protein to a systems-level understanding that is essential for developing durable strategies to combat nafcillin resistance. frontiersin.org
Q & A
Basic Research Questions
Q. How can researchers validate the identity and purity of nafcillin sodium in experimental samples?
- Methodology : Use a combination of pharmacopeial standards (e.g., USP35-NF30) and analytical techniques:
- Chromatography : HPLC-UV with a C18 column and mobile phase of acetic acid solution (1:20) and 0.05 M sodium acetate. Compare retention times and peak areas to USP reference standards .
- Spectroscopic Data : Confirm structural identity via NMR (e.g., ¹H/¹³C) or FT-IR, focusing on β-lactam and naphthamide functional groups .
- Physicochemical Tests : Measure pH (5.0–7.0 in 30 mg/mL solution), water content (3.5–5.3% via Karl Fischer titration), and crystallinity (USP <695>) .
Q. What experimental parameters ensure stability of nafcillin sodium in infusion solutions during long-term studies?
- Design : Prepare solutions in normal saline (NS) or dextrose 5% (D5W) and store at room temperature (RT) and controlled temperature (CT).
- Analysis : Periodically assess appearance, pH, particulate matter, and concentration via HPLC-UV (3.0 µL injection volume, 20 µL loop). Stability is confirmed if degradation remains <10% over 6 weeks .
- Statistical Validation : Use one-way ANOVA with significance at p < 0.05 to compare intra-day and inter-day precision across triplicate runs .
Q. How should researchers address discrepancies in reported melting points for nafcillin sodium (>181°C vs. literature values)?
- Troubleshooting : Verify instrument calibration (DSC/TGA) and sample preparation (e.g., anhydrous vs. monohydrate forms, CAS 985-16-0 vs. 7177-50-6).
- Contextual Factors : Note decomposition tendencies (e.g., "dec." in melting point data) and batch-specific impurities affecting thermal behavior .
Advanced Research Questions
Q. What methodologies resolve contradictions in β-lactamase inhibition efficacy data for nafcillin sodium across studies?
- Experimental Design :
- Strain Selection : Use isogenic Staphylococcus aureus strains with/without β-lactamase production (e.g., ATCC 29213 vs. 33591).
- Dose-Response Curves : Perform broth microdilution assays (CLSI M07-A11) with nafcillin concentrations spanning 0.25–256 µg/mL.
- Data Normalization : Report results as MIC50/MIC90 relative to oxacillin and methicillin controls to contextualize potency .
Q. How can researchers optimize HPLC-UV methods to detect trace degradation products in nafcillin sodium formulations?
- Column Optimization : Use a gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to separate degradation peaks.
- Sensitivity Enhancement : Reduce injection volume to 10 µL and set UV detection to 254 nm (optimal for naphthamide absorption).
- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ (<1% of active ingredient) and linearity (R² > 0.999 in 50–150% assay range) .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are suitable for predicting nafcillin sodium efficacy in biofilm-associated infections?
- In Silico Modeling : Use NONMEM or Monolix to simulate tissue penetration in chronic osteomyelitis models.
- Key Parameters : Incorporate protein binding (~90%), volume of distribution (0.5 L/kg), and time-dependent bactericidal activity (fT > MIC) .
- Validation : Compare simulated data to in vivo results from murine infection models with biofilm-embedded pathogens .
Methodological Guidance
Q. How can researchers ensure reproducibility of nafcillin sodium susceptibility testing across laboratories?
- Standardization :
- Use CLSI/EUCAST-approved media (e.g., Mueller-Hinton agar with 2% NaCl).
- Include quality control strains (e.g., S. aureus ATCC 25923) in each assay run.
- Precisely document inoculum preparation (0.5 McFarland standard) and incubation conditions (35°C, 16–20 hrs) .
Q. What statistical approaches are recommended for analyzing inter-laboratory variability in nafcillin sodium potency assays?
- Data Handling : Apply Bland-Altman plots to assess agreement between labs.
- Multivariate Analysis : Use principal component analysis (PCA) to identify sources of variability (e.g., column age, mobile phase pH) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
